molecular formula C19H20ClF3N6O B15562294 DSM705 hydrochloride

DSM705 hydrochloride

Cat. No.: B15562294
M. Wt: 440.8 g/mol
InChI Key: RHFZUAKKIHNLHI-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DSM705 hydrochloride is a useful research compound. Its molecular formula is C19H20ClF3N6O and its molecular weight is 440.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20ClF3N6O

Molecular Weight

440.8 g/mol

IUPAC Name

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)-3-pyridinyl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H19F3N6O.ClH/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22;/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28);1H/t11-;/m1./s1

InChI Key

RHFZUAKKIHNLHI-RFVHGSKJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DSM705 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSM705 hydrochloride is a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's rapid proliferation within its human host. Unlike humans, Plasmodium species lack pyrimidine salvage pathways, making them entirely dependent on de novo synthesis for survival. This compound exhibits nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH while showing no significant inhibition of the mammalian counterpart, highlighting its potential as a selective antimalarial agent. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action: Inhibition of Plasmodium Dihydroorotate Dehydrogenase

This compound is a pyrrole-based inhibitor that specifically targets the dihydroorotate dehydrogenase (DHODH) of Plasmodium species.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[4][5] This enzymatic reaction is crucial for the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[4][5] The parasite's heavy reliance on this pathway for nucleic acid production to support its rapid replication makes DHODH an attractive drug target.[4][5]

A key advantage of targeting Plasmodium DHODH is the significant structural differences between the parasite and human enzymes, particularly within the inhibitor-binding site.[5] These differences allow for the development of species-selective inhibitors like DSM705, which potently inhibit the parasite enzyme without affecting the host's DHODH.[1][2] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.

The inhibition of DHODH by DSM705 leads to a depletion of the pyrimidine pool within the parasite, ultimately halting DNA and RNA synthesis and preventing its growth and replication.[4] This targeted action is effective against the blood stages of the parasite, which are responsible for the clinical manifestations of malaria.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of DSM705

TargetSpeciesIC50 (nM)EC50 (nM)Reference(s)
DHODHPlasmodium falciparum95[1][7]
DHODHPlasmodium vivax52[7]
3D7 CellsPlasmodium falciparum12[2][7]
DHODHHumanNo inhibition[2][7]

Table 2: In Vivo Efficacy and Pharmacokinetics of DSM705 in Swiss Outbred Mice

ParameterValueDosingReference(s)
Efficacy
Parasite KillingMaximum rate at 50 mg/kg3-200 mg/kg; p.o. twice a day for 6 days[1]
Parasitemia SuppressionFully suppressed by days 7-850 mg/kg; p.o. twice a day for 6 days
Pharmacokinetics
Oral Bioavailability (F)74%, 70%2.6 and 24 mg/kg; single p.o.[7]
Apparent Half-life (t1/2)3.4, 4.5 h2.6 and 24 mg/kg; single p.o.[7]
Maximum Concentration (Cmax)2.6, 20 µM2.6 and 24 mg/kg; single p.o.[7]
Plasma Clearance (CL)2.8 mL/min/kg2.3 mg/kg; single i.v.[7]
Volume of Distribution (Vss)1.3 L/kg2.3 mg/kg; single i.v.[2][7]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of DSM705 on the enzymatic activity of recombinant PfDHODH. A common method is a spectrophotometric assay that monitors the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant PfDHODH enzyme

  • Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • L-dihydroorotate (substrate)

  • Decylubiquinone (Coenzyme Q analog, electron acceptor)

  • 2,6-dichloroindophenol (DCIP, colorimetric indicator)

  • This compound (test compound)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • In a 96-well plate, add the assay buffer.

  • Add the DSM705 dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add the recombinant PfDHODH enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP to all wells.

  • Immediately measure the absorbance at 600 nm at time zero and then monitor the decrease in absorbance over a set period (e.g., 10 minutes) at room temperature.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each DSM705 concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the DSM705 concentration and fit the data to a dose-response curve to determine the IC50 value.

Plasmodium falciparum In Vitro Susceptibility Assay (SYBR Green I-based)

This cell-based assay determines the efficacy of DSM705 in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells. The SYBR Green I dye, which fluoresces upon binding to DNA, is used to quantify parasite proliferation.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound

  • SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)

  • 96-well black microplates

  • Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)

Procedure:

  • Prepare a serial dilution of this compound in the complete culture medium.

  • In a 96-well plate, add the DSM705 dilutions. Include a drug-free control and an uninfected RBC control.

  • Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Add the parasite culture to all wells except the uninfected RBC control.

  • Incubate the plate for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • After incubation, add the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity of each well using a fluorescence plate reader.

  • Subtract the background fluorescence from the uninfected RBC control.

  • Calculate the percent inhibition of parasite growth for each DSM705 concentration relative to the drug-free control.

  • Plot the percent inhibition against the logarithm of the DSM705 concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Efficacy Study in a Mouse Model of Malaria (4-Day Suppressive Test)

This in vivo assay evaluates the ability of DSM705 to suppress the proliferation of rodent malaria parasites (Plasmodium berghei) in mice.

Materials:

  • Plasmodium berghei-infected donor mouse

  • Experimental mice (e.g., Swiss albino mice)

  • This compound

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Standard antimalarial drug (e.g., chloroquine) as a positive control

  • Giemsa stain

  • Microscope

Procedure:

  • Infect experimental mice on Day 0 by intraperitoneal injection of 1x10^7 P. berghei-infected red blood cells.

  • Randomly assign the infected mice to different treatment groups: vehicle control, positive control (chloroquine), and various doses of DSM705.

  • Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.).

  • Continue daily treatment for a total of four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination (counting the number of infected RBCs per 1000 total RBCs).

  • Calculate the average parasitemia for each treatment group.

  • Determine the percent suppression of parasitemia for each DSM705 dose group compared to the vehicle control group.

  • The dose that causes a 50% reduction in parasitemia (ED50) can be determined by analyzing the dose-response relationship.

Visualizations

Signaling Pathway

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Parasite Cytosol cluster_mitochondrion Parasite Mitochondrion cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATC Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cytosol L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cytosol DHO Dihydroorotate_mito L-Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport Orotate Orotate Dihydroorotate_mito->Orotate FMN -> FMNH2 UMP Uridine Monophosphate (UMP) Orotate->UMP OPRT & OMPDC DHODH Dihydroorotate Dehydrogenase (DHODH) DSM705 DSM705 DSM705->DHODH UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA

Caption: De novo pyrimidine biosynthesis pathway in Plasmodium and the inhibitory action of DSM705 on DHODH.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzyme_Assay DHODH Enzyme Inhibition Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Assay P. falciparum Susceptibility Assay EC50 EC50 Determination Cell_Assay->EC50 Mouse_Model Mouse Model of Malaria (4-Day Suppressive Test) IC50->Mouse_Model Candidate Selection EC50->Mouse_Model Efficacy Efficacy Assessment (% Parasitemia Suppression) Mouse_Model->Efficacy PK_Studies Pharmacokinetic Studies ADME ADME Profile (Bioavailability, t1/2, etc.) PK_Studies->ADME

Caption: Workflow for the preclinical evaluation of this compound.

Logical Relationship: Mechanism of Action

Mechanism_of_Action DSM705 This compound DHODH Plasmodium DHODH DSM705->DHODH Selectively Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis Catalyzes Pyrimidine_Depletion Pyrimidine Pool Depletion Pyrimidine_Synthesis->Pyrimidine_Depletion Leads to Nucleic_Acid_Synthesis DNA & RNA Synthesis Inhibition Pyrimidine_Depletion->Nucleic_Acid_Synthesis Causes Parasite_Growth Parasite Growth and Replication Arrest Nucleic_Acid_Synthesis->Parasite_Growth Results in Antimalarial_Effect Antimalarial Effect Parasite_Growth->Antimalarial_Effect Produces

Caption: The logical cascade of DSM705's mechanism of action, from enzyme inhibition to antimalarial effect.

References

A Technical Guide to the Structural Activity Relationship of Pyrrole-Based DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural activity relationships (SAR) of pyrrole-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Given the reliance of rapidly proliferating cells, such as cancer cells and activated lymphocytes, on this pathway, DHODH has emerged as a significant target for therapeutic intervention. Pyrrole-containing compounds have shown particular promise as potent and selective inhibitors.

Core Structure and Pharmacophore

The foundational structure of many potent pyrrole-based DHODH inhibitors consists of a central pyrrole (B145914) ring, often substituted at various positions to optimize binding affinity and pharmacokinetic properties. The general pharmacophore includes key interactions with the DHODH active site, and modifications to the pyrrole scaffold are designed to enhance these interactions.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of pyrrole-based DHODH inhibitors are highly dependent on the nature and position of substituents on the pyrrole ring. The following sections detail the SAR for different substitution patterns.

Substitutions at the N-1 Position

The N-1 position of the pyrrole ring is crucial for interacting with the enzyme's binding pocket.

CompoundN-1 SubstituentR2R3R4R5PfDHODH pIC50P. falciparum 3D7 pEC50
1 -CH(CH3)2HCNC6H5C6H57.37.1
2 -CH2C6H5HCNC6H5C6H58.17.9
3 -CH2(4-F-C6H4)HCNC6H5C6H58.58.3
4 -CH2(c-C3H5)HCNC6H5C6H57.97.7

Data compiled from multiple sources.

As indicated in the table, a benzyl (B1604629) group at the N-1 position (Compound 2 ) generally confers greater potency than a smaller alkyl group like isopropyl (Compound 1 ). The introduction of electron-withdrawing groups on the phenyl ring of the benzyl substituent, such as a fluorine atom (Compound 3 ), can further enhance activity.

Substitutions at the C-3 Position

The C-3 position often accommodates a nitrile or a similar electron-withdrawing group, which is critical for activity.

CompoundN-1 SubstituentR2R3R4R5PfDHODH pIC50P. falciparum 3D7 pEC50
5 -CH2C6H5HCNC6H5C6H58.17.9
6 -CH2C6H5HC(O)NH2C6H5C6H56.56.3
7 -CH2C6H5HCOOHC6H5C6H56.26.0

Replacement of the nitrile group (Compound 5 ) with a carboxamide (Compound 6 ) or a carboxylic acid (Compound 7 ) leads to a significant decrease in inhibitory activity, highlighting the importance of the cyano moiety for potent inhibition.

Substitutions at the C-4 and C-5 Positions

The C-4 and C-5 positions are typically substituted with aryl groups that engage in hydrophobic interactions within the binding site.

CompoundN-1 SubstituentR2R3R4R5PfDHODH pIC50P. falciparum 3D7 pEC50
8 -CH2C6H5HCNC6H5C6H58.17.9
9 -CH2C6H5HCN4-F-C6H4C6H58.38.1
10 -CH2C6H5HCNC6H54-Cl-C6H48.48.2
11 -CH2C6H5HCN4-CH3-C6H4C6H57.97.7

The presence of phenyl groups at both C-4 and C-5 is a common feature of active compounds (Compound 8 ). The introduction of small electron-withdrawing groups, such as fluorine or chlorine, on these phenyl rings (Compounds 9 and 10 ) can modestly improve potency. Conversely, electron-donating groups like a methyl group (Compound 11 ) may slightly reduce activity.

Experimental Protocols

DHODH Enzymatic Activity Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH protein

  • Test compounds (dissolved in DMSO)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHO, and CoQ10.

  • In a 96-well plate, add the test compound at various concentrations. Include a DMSO vehicle control.

  • Add the recombinant DHODH enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the DCIP solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 48-72 hours). Include a DMSO vehicle control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

  • Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Inhibition of DHODH primarily disrupts the de novo pyrimidine synthesis pathway, leading to a depletion of pyrimidine nucleotides. This has several downstream consequences for cancer cells, including cell cycle arrest and apoptosis.

DHODH_Inhibition_Pathway DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis cMyc c-Myc Downregulation UTP_CTP->cMyc depletion leads to p53 p53 Activation UTP_CTP->p53 depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->DHODH cMyc->Cell_Proliferation p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of DHODH inhibition by pyrrole-based compounds.

The inhibition of DHODH by pyrrole-based compounds blocks the conversion of dihydroorotate to orotate, a critical step in de novo pyrimidine synthesis. The resulting depletion of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP) inhibits DNA and RNA synthesis, leading to a halt in cell proliferation. Furthermore, pyrimidine starvation can lead to the downregulation of the oncogene c-Myc and the activation of the p53 tumor suppressor pathway, ultimately resulting in cell cycle arrest, primarily at the S-phase, and programmed cell death (apoptosis).

Experimental_Workflow Start Start: Compound Library of Pyrrole Derivatives Enzyme_Assay DHODH Enzymatic Assay (DCIP Assay) Start->Enzyme_Assay Determine_IC50 Determine IC50 values Enzyme_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis SAR_Analysis->Start Iterative Optimization Select_Leads Select Lead Compounds SAR_Analysis->Select_Leads Cell_Assay Cell Viability Assay (MTT Assay) Select_Leads->Cell_Assay Potent inhibitors Determine_EC50 Determine EC50 values Cell_Assay->Determine_EC50 Downstream_Studies Downstream Mechanistic & In Vivo Studies Determine_EC50->Downstream_Studies End End: Candidate Drug Downstream_Studies->End

Caption: General experimental workflow for SAR studies of DHODH inhibitors.

The workflow for identifying and optimizing pyrrole-based DHODH inhibitors typically begins with screening a library of compounds in an enzymatic assay to determine their IC50 values. This data is then used to establish a structure-activity relationship, guiding the selection of lead compounds for further evaluation. These lead compounds are subsequently tested in cell-based assays to determine their cellular potency (EC50). Promising candidates from these studies then advance to more complex downstream mechanistic and in vivo studies to assess their potential as therapeutic agents. This process is often iterative, with insights from SAR analysis feeding back into the design and synthesis of new, improved derivatives.

The Discovery and Development of DSM705 Hydrochloride: A Selective Inhibitor of Plasmodium Dihydroorotate Dehydrogenase for Malaria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the development of novel therapeutics with new mechanisms of action. This technical guide details the discovery and development of DSM705 hydrochloride, a potent and selective inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway of the parasite. This document provides a comprehensive overview of the drug's mechanism of action, key preclinical data, and the scientific methodologies employed in its development, offering valuable insights for researchers in the field of antimalarial drug discovery.

Introduction: The Rationale for Targeting Plasmodium DHODH

The de novo pyrimidine biosynthesis pathway is essential for the proliferation of Plasmodium parasites, as they lack the pyrimidine salvage pathways present in their human hosts.[1] This metabolic vulnerability makes the enzymes in this pathway attractive targets for antimalarial drug development. Dihydroorotate dehydrogenase (DHODH) is a key flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] The significant structural differences between the Plasmodium and human DHODH enzymes allow for the design of species-selective inhibitors, minimizing the potential for host toxicity.[3][4]

This compound emerged from a structure-guided computational optimization of a pyrrole-based series of DHODH inhibitors.[5][6][7] It was developed as a potential successor to the clinical candidate DSM265, a triazolopyrimidine-based DHODH inhibitor, with the aim of improving upon its properties and addressing potential liabilities.[5] This guide will explore the journey of DSM705 from a promising chemical scaffold to a preclinical candidate.

Mechanism of Action: Selective Inhibition of a Vital Parasite Enzyme

This compound is a potent, orally active, and selective inhibitor of Plasmodium DHODH.[8][9] Its mechanism of action is centered on binding to the ubiquinone binding site of the parasite's DHODH enzyme, thereby blocking its catalytic function. This inhibition depletes the parasite's pyrimidine pool, which is essential for DNA and RNA synthesis, ultimately leading to parasite death. A critical feature of DSM705 is its high selectivity for the Plasmodium enzyme over the mammalian ortholog, a characteristic attributed to specific amino acid differences in the inhibitor-binding pocket.[3][8][9]

Data Presentation: A Quantitative Overview of this compound's Profile

The preclinical development of this compound has generated a wealth of quantitative data, which is summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound
Target/OrganismAssay TypeIC50/EC50 (nM)Notes
P. falciparum DHODH (PfDHODH)Enzyme Inhibition95
P. vivax DHODH (PvDHODH)Enzyme Inhibition52
P. falciparum (Pf3D7 cells)Cell-based12
Human DHODHEnzyme Inhibition>100,000Demonstrates high selectivity.
Plasmodium blood stagesIn vitro activityPotentActive against the replicative stage of the parasite.[5]
Plasmodium liver stagesIn vitro activityPotentActive against the initial infective stage in the liver.[5]

Data compiled from multiple sources.[8][9]

Table 2: In Vivo Pharmacokinetics of DSM705 in Swiss Outbred Mice
Route of AdministrationDose (mg/kg)Bioavailability (F%)Apparent Half-life (t1/2, h)Maximum Concentration (Cmax, µM)Plasma Clearance (CL, mL/min/kg)Volume of Distribution (Vss, L/kg)
Oral (p.o.)2.674%3.42.6N/AN/A
Oral (p.o.)2470%4.520N/AN/A
Intravenous (i.v.)2.3N/AN/AN/A2.81.3

Data compiled from multiple sources.[8][9]

Table 3: In Vivo Efficacy of this compound
Animal ModelParasiteDosing RegimenOutcome
SCID miceP. falciparum3-200 mg/kg, p.o. twice a day for 6 daysDose-dependent parasite killing, with 50 mg/kg providing the maximum rate of parasite clearance and full suppression of parasitemia by days 7-8.[8][9]

Experimental Protocols: Methodologies for Key Experiments

This section provides an overview of the methodologies for the key experiments cited in the development of this compound.

Plasmodium DHODH Enzyme Inhibition Assay

Principle: The enzymatic activity of recombinant Plasmodium DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of the substrate dihydroorotate and a ubiquinone analog. The rate of DCIP reduction is proportional to DHODH activity, and the inhibitory effect of a compound is determined by the decrease in this rate.

Detailed Protocol:

  • Recombinant Enzyme: Recombinant N-terminally His-tagged P. falciparum and P. vivax DHODH are expressed in E. coli and purified.

  • Assay Buffer: A typical assay buffer consists of 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.05% Triton X-100.

  • Reaction Mixture: The reaction is performed in a 96- or 384-well plate format. Each well contains the assay buffer, a fixed concentration of the recombinant DHODH enzyme, and varying concentrations of the test compound (this compound) dissolved in DMSO.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates: L-dihydroorotate and a ubiquinone analog (e.g., decylubiquinone). The electron acceptor, DCIP, is also included in the reaction mixture.

  • Data Acquisition: The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored spectrophotometrically over time.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percent inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy in a P. falciparum SCID Mouse Model

Principle: This model utilizes immunodeficient mice engrafted with human red blood cells to support the growth of the human malaria parasite P. falciparum. It is a crucial preclinical model for evaluating the in vivo efficacy of antimalarial drug candidates.[10][11]

Detailed Protocol:

  • Animal Model: Severe combined immunodeficient (SCID) mice are used.

  • Human Red Blood Cell Engraftment: Mice are intraperitoneally injected with human red blood cells to create a suitable environment for P. falciparum infection.

  • Parasite Inoculation: Mice are infected intravenously with a standardized number of P. falciparum-infected human red blood cells.

  • Drug Administration: Treatment with this compound or a vehicle control is initiated post-infection. The drug is typically administered orally (p.o.) at various doses and for a specified duration (e.g., twice daily for 6 days).

  • Monitoring of Parasitemia: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained thin blood smears prepared from tail vein blood.

  • Data Analysis: The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group. The dose required to achieve a certain level of parasite clearance (e.g., ED50 or ED90) can be calculated. The time to recrudescence (reappearance of parasites after treatment) is also a key endpoint.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and development of this compound.

G cluster_pathway Plasmodium Pyrimidine Biosynthesis Pathway cluster_inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase Pyrimidines Pyrimidines for DNA/RNA Synthesis UMP->Pyrimidines DSM705 This compound DSM705->Inhibition

Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium, highlighting the critical step catalyzed by DHODH and its inhibition by this compound.

G cluster_workflow Structure-Based Drug Design Workflow for DHODH Inhibitors Target_ID Target Identification (Plasmodium DHODH) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification (Pyrrole-based scaffold) HTS->Hit_ID Structure_Det Structural Biology (X-ray crystallography of DHODH-inhibitor complexes) Hit_ID->Structure_Det Comp_Model Computational Modeling (Docking, FEP+) Structure_Det->Comp_Model Lead_Opt Lead Optimization (Iterative design-synthesis-test cycles) Comp_Model->Lead_Opt Preclinical_Dev Preclinical Development (In vivo efficacy, PK/PD, safety) Lead_Opt->Preclinical_Dev DSM705 This compound Preclinical_Dev->DSM705

Caption: A generalized workflow for the structure-based drug design and optimization of DHODH inhibitors, leading to the identification of this compound.

G cluster_testing_workflow In Vivo Efficacy Testing Workflow Model_Prep Model Preparation (SCID mice engrafted with human erythrocytes) Infection Parasite Infection (Intravenous inoculation with P. falciparum) Model_Prep->Infection Treatment Treatment Administration (Oral dosing with This compound) Infection->Treatment Monitoring Parasitemia Monitoring (Daily blood smears) Treatment->Monitoring Data_Analysis Data Analysis (Comparison to vehicle control, determination of efficacy) Monitoring->Data_Analysis Outcome Outcome Assessment (Parasite clearance, recrudescence) Data_Analysis->Outcome

Caption: A streamlined workflow for assessing the in vivo efficacy of antimalarial candidates in the P. falciparum SCID mouse model.

Conclusion

This compound represents a promising preclinical candidate for the treatment of malaria, developed through a modern, structure-guided drug discovery approach. Its potent and selective inhibition of Plasmodium DHODH, coupled with favorable pharmacokinetic properties and in vivo efficacy, underscores the potential of this compound. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development in the fight against malaria. While the journey of any drug candidate to clinical application is long and challenging, the story of this compound provides a compelling case study in rational drug design and a beacon of hope for new antimalarial therapies.

References

In Vitro Potency of DSM705 Hydrochloride Against Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of DSM705 hydrochloride, a promising antimalarial candidate, against Plasmodium falciparum. The document details the compound's inhibitory activity, the experimental methodologies for its assessment, and its mechanism of action within the parasite's metabolic pathways.

Quantitative In Vitro Potency Data

This compound demonstrates potent and selective inhibitory activity against P. falciparum. Its efficacy is attributed to the targeted inhibition of the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. The following tables summarize the quantitative data for DSM705's in vitro potency.

Target Molecule Parameter Value (nM) Reference
P. falciparum DHODH (PfDHODH)IC5095[1][2][3]
P. vivax DHODH (PvDHODH)IC5052[1][2][3]
Human DHODHIC50>100,000[1][2]

Table 1: Inhibitory Activity of DSM705 against Dihydroorotate Dehydrogenase. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of DSM705 against the plasmodial enzymes and its high selectivity over the human ortholog.

Parasite Strain Parameter Value (nM) Reference
P. falciparum 3D7EC5012[1][2][3]

Table 2: In Vitro Efficacy of DSM705 against P. falciparum Asexual Blood Stages. The half-maximal effective concentration (EC50) value for the chloroquine-sensitive 3D7 strain highlights the compound's potent activity against the whole parasite.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Plasmodium falciparum relies exclusively on the de novo synthesis of pyrimidines for the production of DNA, RNA, and other essential biomolecules, as it lacks a pyrimidine salvage pathway.[4][5] This makes the enzymes of the de novo pyrimidine biosynthesis pathway attractive targets for antimalarial drug development. This compound is a pyrrole-based inhibitor that specifically targets P. falciparum dihydroorotate dehydrogenase (PfDHODH).[1][3] PfDHODH catalyzes the fourth step in this essential pathway, the oxidation of dihydroorotate to orotate.[6] By inhibiting PfDHODH, DSM705 effectively blocks the synthesis of pyrimidines, leading to the cessation of parasite growth and replication.

Pyrimidine_Biosynthesis_Pathway cluster_parasite P. falciparum Cytosol cluster_mitochondrion P. falciparum Mitochondrion Glutamine Glutamine + 2ATP + HCO3- Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Mito_Dihydroorotate Dihydroorotate Dihydroorotate->Mito_Dihydroorotate Orotate Orotate Mito_Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT OMPDC DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis DSM705 DSM705 Hydrochloride DSM705->Orotate Inhibition Experimental_Workflow A Parasite Culture Maintenance B Synchronization of Parasite Culture (e.g., 5% Sorbitol) A->B D Assay Initiation: Add synchronized ring-stage parasites to drug plate B->D C Preparation of Drug Dilution Plate C->D E Incubation (72 hours, 37°C) D->E F Cell Lysis and Staining with SYBR Green I E->F G Fluorescence Measurement F->G H Data Analysis and EC50 Determination G->H

References

Unraveling the Potent and Selective Antimalarial Action of DSM705 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DALLAS, TX – December 9, 2025 – This technical guide provides an in-depth analysis of the selective inhibitory action of DSM705 hydrochloride on dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway of Plasmodium species, the causative agents of malaria. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimalarial therapeutics.

DSM705, a pyrrole-based inhibitor, has demonstrated remarkable potency against plasmodial DHODH while exhibiting negligible activity against the human ortholog, highlighting its potential as a safe and effective antimalarial drug candidate. This high degree of selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile in human patients.

Quantitative Analysis of DHODH Inhibition

The inhibitory activity of DSM705 has been quantified against DHODH from two of the most significant human malaria parasites, Plasmodium falciparum (PfDHODH) and Plasmodium vivax (PvDHODH), as well as against the human enzyme (hDHODH). Furthermore, the in vitro efficacy against whole P. falciparum parasites has been determined. The data clearly illustrates the potent and specific action of DSM705 against the parasite enzymes.[1][2][3]

Target Parameter Value (nM)
P. falciparum DHODH (PfDHODH)IC5095[1][2]
P. vivax DHODH (PvDHODH)IC5052[1][2]
Human DHODH (hDHODH)InhibitionNo inhibition observed[1][2][3]
P. falciparum 3D7 cellsEC5012[1][2]
P. falciparum Dd2 cellsEC50Not explicitly available for DSM705, but related pyrrole-based inhibitors show similar low nM potency against both drug-sensitive (3D7) and drug-resistant (Dd2) strains.[4]

Table 1: Inhibitory Activity of this compound

The Pyrimidine Biosynthesis Pathway: The Target of DSM705

Plasmodium parasites, unlike their human hosts, are entirely dependent on the de novo pyrimidine biosynthesis pathway for the synthesis of essential nucleotides required for DNA and RNA replication.[5] This metabolic vulnerability makes the enzymes in this pathway attractive targets for antimalarial drug development. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[5] By inhibiting PfDHODH, DSM705 effectively halts pyrimidine production, leading to parasite death.

Pyrimidine_Biosynthesis_Pathway cluster_parasite Plasmodium Parasite cluster_human Human Host Cell Glutamine + CO2 Glutamine + CO2 Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase DHO Dihydroorotate Carbamoyl Aspartate->DHO DHOase Orotate Orotate DHO->Orotate DHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP ODC Nucleotides DNA/RNA Synthesis UMP->Nucleotides DSM705 DSM705 DSM705->DHO Inhibition hDHODH Human DHODH hDHO Dihydroorotate hOrotate Orotate hDHO->hOrotate hDHODH DSM705_human DSM705 DSM705_human->hDHODH No Significant Inhibition

Figure 1: Mechanism of DSM705 in the Pyrimidine Biosynthesis Pathway.

Experimental Protocols

The determination of the inhibitory activity of DSM705 against plasmodial and human DHODH involves robust and well-established biochemical and cellular assays.

DHODH Enzyme Inhibition Assay (Colorimetric)

A common method to assess DHODH activity is a colorimetric assay that monitors the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP).[6]

Principle: The enzymatic oxidation of dihydroorotate by DHODH is coupled to the reduction of a coenzyme Q analog (like decylubiquinone) and subsequently to the reduction of DCIP. The decrease in absorbance of DCIP at 600 nm is proportional to the enzyme activity.

General Protocol:

  • Recombinant Enzyme Preparation: Recombinant PfDHODH, PvDHODH, and hDHODH are expressed and purified.

  • Assay Buffer: A typical buffer consists of 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, and 0.1% Triton X-100.[6]

  • Reaction Mixture: The assay is performed in a 96- or 384-well plate. Each well contains the assay buffer, a fixed concentration of the recombinant enzyme (e.g., 5-12.5 nM), the substrate L-dihydroorotate (e.g., 200 µM), a coenzyme Q analog (e.g., 20 µM CoQD), and the indicator dye DCIP (e.g., 120 µM).[6]

  • Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The absorbance at 600 nm is measured kinetically over a defined period.

  • Data Analysis: The rate of decrease in absorbance is calculated. The percentage of inhibition at each DSM705 concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

DHODH_Inhibition_Assay_Workflow start Start reagents Prepare Assay Plate: - Buffer - Dihydroorotate (Substrate) - Coenzyme Q analog - DCIP (Indicator) start->reagents inhibitor Add DSM705 at Varying Concentrations reagents->inhibitor enzyme Add Recombinant DHODH (PfDHODH, PvDHODH, or hDHODH) inhibitor->enzyme incubation Incubate at Room Temperature enzyme->incubation measurement Measure Absorbance at 600 nm (Kinetic Read) incubation->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis end End analysis->end

Figure 2: General Workflow for a Colorimetric DHODH Inhibition Assay.
Whole-Cell Parasite Growth Inhibition Assay

To determine the efficacy of DSM705 against the parasite itself, a whole-cell growth inhibition assay is performed. A common method is the SYBR Green I-based fluorescence assay.[7]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, which serves as a proxy for parasite proliferation.

General Protocol:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human red blood cells.

  • Drug Plates: DSM705 is serially diluted and added to 96-well plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells. The plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: The red blood cells are lysed, and SYBR Green I is added to stain the parasite DNA.

  • Fluorescence Measurement: The fluorescence is read using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the EC50 value is determined using a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of plasmodial DHODH. The significant therapeutic window, indicated by its nanomolar potency against P. falciparum and P. vivax DHODH and the lack of inhibition of the human enzyme, underscores its promise as a next-generation antimalarial agent. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of DSM705 and other novel DHODH inhibitors in the drug development pipeline. The unique dependence of Plasmodium on the de novo pyrimidine biosynthesis pathway remains a critical vulnerability to be exploited in the global effort to combat malaria.

References

An In-depth Technical Guide on the Physicochemical Properties of DSM705 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM705 hydrochloride is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to this compound, intended to support further research and development efforts in the field of antimalarial drug discovery.

Physicochemical Properties

This compound is a synthetic, pyrrole-based compound.[1] The hydrochloride salt form of DSM705 generally offers enhanced water solubility and stability compared to its free base form.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₂₀ClF₃N₆O[3]
Molecular Weight 440.85 g/mol [3]
Appearance White to off-white solid powder[3]
Solubility - DMSO: ~100 mg/mL (~226.83 mM) - Methanol: 250 mg/mL (567.09 mM; requires sonication) - In vivo formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline): ≥ 2.5 mg/mL (5.67 mM) - In vivo formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline)): ≥ 2.5 mg/mL (5.67 mM) - In vivo formulation 3 (10% DMSO, 90% Corn Oil): ≥ 2.5 mg/mL (5.67 mM)[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Biological Activity and Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.[4] Unlike humans, the malaria parasite relies solely on the de novo pathway for pyrimidine synthesis, making PfDHODH an attractive and selective drug target.[4] this compound shows potent inhibitory activity against PfDHODH with no significant inhibition of the mammalian enzyme.[1]

Table 2: In Vitro and In Vivo Activity of this compound

AssayValueReference
IC₅₀ (P. falciparum DHODH) 95 nM[1]
IC₅₀ (P. vivax DHODH) 52 nM[1]
EC₅₀ (P. falciparum 3D7 cells) 12 nM[1]
Oral Bioavailability (F) in Swiss outbred mice 70-74% (at 2.6 and 24 mg/kg)[3]
Apparent half-life (t₁/₂) in Swiss outbred mice 3.4 - 4.5 h (at 2.6 and 24 mg/kg)[3]
Maximum concentration (Cₘₐₓ) in Swiss outbred mice 2.6 - 20 µM (at 2.6 and 24 mg/kg)[3]
Plasma Clearance (CL) in mice (IV) 2.8 mL/min/kg (at 2.3 mg/kg)[3]
Volume of distribution at steady state (Vₛₛ) in mice (IV) 1.3 L/kg (at 2.3 mg/kg)[3]
Signaling Pathway

The mechanism of action of this compound is centered on the disruption of the pyrimidine biosynthesis pathway in Plasmodium. The following diagram illustrates the central role of DHODH and its inhibition by DSM705.

DHODH_Inhibition_Pathway Figure 1: Mechanism of Action of DSM705 cluster_parasite Plasmodium Parasite DHO Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH Substrate ORO Orotate Pyrimidines Pyrimidines (UMP, etc.) ORO->Pyrimidines Multiple steps DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Parasite Replication Parasite Replication DNA_RNA->Parasite Replication DHODH->ORO Product DSM705 This compound DSM705->DHODH Inhibition

Caption: Inhibition of DHODH by DSM705 blocks pyrimidine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.

In Vitro DHODH Enzyme Inhibition Assay

This protocol is adapted from methodologies used for the evaluation of pyrrole-based DHODH inhibitors.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant P. falciparum DHODH.

Materials:

  • Recombinant P. falciparum DHODH enzyme

  • This compound

  • L-dihydroorotic acid (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

  • Assay buffer (e.g., 50 mM Tris, 150 mM KCl, 0.1% Triton® X-100, pH 8.0)

  • 96-well clear-bottom microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the compound in the assay buffer to achieve the desired concentration range.

  • In a 96-well plate, add a final concentration of 0.02 µg of recombinant human DHODH to each well containing the assay buffer.

  • Add the desired concentrations of this compound to the wells.

  • Initiate the enzymatic reaction by adding a substrate mixture containing 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCIP in the assay buffer.

  • Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).

In VitroP. falciparum Proliferation Assay

This protocol is based on standard SYBR Green I or DAPI-based fluorescence assays.[6][7]

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound

  • SYBR Green I or DAPI staining solution

  • 96-well black microplates

  • Fluorescence plate reader

  • Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (e.g., 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I or DAPI.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for SYBR Green I).

  • Calculate the percentage of growth inhibition for each concentration compared to the drug-free control.

  • Determine the EC₅₀ value by plotting the concentration-response curve.

In Vivo Efficacy in a SCID Mouse Model

The following is a general workflow for assessing the in vivo efficacy of antimalarial compounds in a humanized severe combined immunodeficient (SCID) mouse model.

InVivo_Efficacy_Workflow Figure 2: Workflow for In Vivo Efficacy Study start Start engraft Engraft SCID mice with human erythrocytes start->engraft infect Infect mice with P. falciparum engraft->infect group Randomize mice into treatment groups (Vehicle, DSM705, Positive Control) infect->group treat Administer treatment (e.g., oral gavage) for a defined period (e.g., 4 days) group->treat monitor Monitor parasitemia daily (Giemsa-stained blood smears) treat->monitor endpoint Endpoint analysis: - Calculate parasite reduction ratio - Determine ED₅₀ and ED₉₀ monitor->endpoint end End endpoint->end

Caption: General workflow for an in vivo antimalarial efficacy study.

Procedure Outline:

  • Animal Model: Utilize SCID mice engrafted with human red blood cells.

  • Infection: Inoculate the mice with P. falciparum-infected human erythrocytes.

  • Grouping and Dosing: Once parasitemia is established, randomize the mice into treatment groups (vehicle control, different doses of this compound, and a positive control like chloroquine). Administer the compound, typically via oral gavage, for a specified duration (e.g., twice daily for 6 days).[3]

  • Monitoring: Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from tail vein blood and counting infected red blood cells.

  • Endpoint Analysis: At the end of the treatment period, calculate the percent inhibition of parasite growth for each dose. Determine the effective dose that reduces parasitemia by 50% (ED₅₀) and 90% (ED₉₀).

X-ray Crystallography of PfDHODH in Complex with Inhibitor

This protocol outlines the general steps for determining the crystal structure of PfDHODH with a bound inhibitor.[4]

Objective: To elucidate the binding mode of DSM705 to P. falciparum DHODH.

Materials:

  • Purified, concentrated recombinant PfDHODH

  • This compound

  • Crystallization screening kits and reagents (e.g., PEGs, salts, buffers)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Complex Formation: Incubate the purified PfDHODH with a molar excess of this compound to ensure binding.

  • Crystallization Screening: Set up crystallization trials using the protein-inhibitor complex with a variety of crystallization screens to identify initial crystallization conditions.

  • Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of precipitant, buffer pH, and temperature to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PfDHODH structure. Refine the model of the protein-inhibitor complex against the experimental data.

Conclusion

This compound is a promising antimalarial candidate with potent activity against Plasmodium falciparum through the selective inhibition of DHODH. Its favorable physicochemical and pharmacokinetic properties warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of this compound and other novel DHODH inhibitors.

References

Predicting the Human Half-Life of DSM705 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prediction and subsequent clinical confirmation of the human half-life of DSM705 hydrochloride, the salt form of the antimalarial compound DSM265. The document outlines the preclinical data and modeling approaches that informed the first-in-human studies, presenting a comprehensive overview for researchers in drug development.

Executive Summary

DSM705 (DSM265) is a selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for parasite pyrimidine (B1678525) biosynthesis. A long human half-life was a key objective in the development of DSM265 to enable single-dose treatment or weekly prophylactic regimens. Preclinical investigations involving in vitro assays and in vivo animal studies, coupled with pharmacokinetic modeling, predicted a long human half-life. Subsequent clinical trials have confirmed these predictions, establishing DSM265 as a long-acting antimalarial candidate.

Preclinical Pharmacokinetic and ADME Data

A battery of in vitro and in vivo studies was conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of DSM265. The data from these studies were instrumental in the later prediction of human pharmacokinetics.

In Vitro ADME Profile

The in vitro ADME profile of DSM265 suggested favorable properties for a long half-life in humans, including high permeability and low metabolic turnover.

ParameterSpeciesValue
Plasma Protein Binding Human99.9%
Mouse99.7%
Dog99.4%
Rat97.7%
Blood to Plasma Ratio Various0.5 - 0.7
Caco-2 Permeability (A-B) ->30 x 10⁻⁶ cm/s
Metabolic Stability Human Liver MicrosomesMinimal Degradation
Human HepatocytesMinimal Degradation

Data sourced from: A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria.

In Vivo Pharmacokinetics in Preclinical Species

Pharmacokinetic studies in mice and dogs revealed a much shorter half-life than what was predicted for humans.

SpeciesDoseRouteHalf-life (t½)
Mouse 0.5 - 75 mg/kgOral2 - 4 hours
Dog 3, 10, 30 mg/kgOral-

Data sourced from: DSM265 | DHODH Inhibitor - MedchemExpress.com and A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria.

Prediction of Human Pharmacokinetics

The prediction of the human pharmacokinetic profile of DSM265 was a multi-step process that integrated data from various preclinical studies.

Methodology for Human Pharmacokinetic Prediction

A hybrid approach utilizing both allometric scaling and physiologically-based pharmacokinetic (PBPK) modeling was employed to predict the human pharmacokinetics of DSM265.[1]

  • Human Clearance (CL) Estimation : Allometric scaling of the unbound in vivo clearance data from mice, rats, dogs, and monkeys was used to estimate the human clearance.[1]

  • Distribution and Plasma Profile Simulation : A PBPK model was constructed using GastroPlus™ (Simulations Plus Inc.). This model incorporated the allometrically scaled human clearance value along with several experimentally determined parameters:

    • Log D at pH 7.4

    • Apparent solubility of the amorphous spray-dried dispersion (SDD) formulation

    • Caco-2 permeability

    • Plasma protein binding

    • Blood to plasma ratio[1]

This PBPK model was then used to simulate human plasma concentration-time profiles at different dose levels. The primary goal of these simulations was to estimate the dose required to maintain plasma concentrations above the minimum parasiticidal concentration (MPC) of 1-2 µg/mL for over eight days.[1]

G cluster_preclinical Preclinical Data Acquisition cluster_prediction Human PK Prediction In Vitro ADME In Vitro ADME (Permeability, PPB, Stability) PBPK Model PBPK Modeling (GastroPlus™) In Vitro ADME->PBPK Model Animal PK In Vivo PK in Animals (Mouse, Rat, Dog, Monkey) Allometric Scaling Allometric Scaling of Unbound CL Animal PK->Allometric Scaling Allometric Scaling->PBPK Model Predicted Human PK Predicted Human PK Profile (t½, Dose for >8 days efficacy) PBPK Model->Predicted Human PK

Figure 1: Workflow for Predicting Human Pharmacokinetics of DSM265.

Clinical Pharmacokinetics of DSM265

First-in-human Phase 1a/1b clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of DSM265 in healthy volunteers.

Human Pharmacokinetic Parameters

The clinical studies confirmed the long elimination half-life of DSM265, which was consistent with the preclinical predictions.

Dose RangeMean Elimination Half-life (t½)
25 - 1200 mg86 - 118 hours

Data sourced from: Safety, tolerability, pharmacokinetics, and activity of the novel long-acting antimalarial DSM265: a two-part first-in-human phase 1a/1b randomised study.

G Preclinical Prediction Preclinical Prediction: Long Human Half-life Confirmation Confirmation Preclinical Prediction->Confirmation Informs Clinical Observation Phase 1 Clinical Data: t½ = 86-118 hours Clinical Observation->Confirmation Confirms

Figure 2: Relationship between Predicted and Observed Human Half-life.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the data.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard in vitro method to assess the intestinal permeability of a compound.

  • Cell Culture : Caco-2 cells are seeded on permeable membrane supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Assay Procedure :

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption. For DSM265, minimal efflux was observed, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma proteins.

  • Apparatus : A dialysis chamber is divided by a semi-permeable membrane.

  • Procedure :

    • Plasma from the species of interest (human, mouse, dog, or rat) is placed on one side of the membrane, and a protein-free buffer is placed on the other.

    • The test compound is added to the plasma side.

    • The apparatus is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis : The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to determine the fraction of the drug that is bound to plasma proteins.

Metabolic Stability in Liver Microsomes and Hepatocytes

These assays evaluate the susceptibility of a compound to metabolism by liver enzymes.

  • Test Systems :

    • Liver Microsomes : Contain Phase I metabolic enzymes (e.g., cytochrome P450s).

    • Hepatocytes : Contain both Phase I and Phase II metabolic enzymes.

  • Procedure :

    • The test compound is incubated with either liver microsomes (supplemented with NADPH) or hepatocytes.

    • Samples are taken at different time points.

    • The reaction is quenched, and the concentration of the parent compound remaining is determined by LC-MS/MS.

  • Data Interpretation : A low rate of degradation, as was observed for DSM265, indicates low hepatic clearance and a likely longer in vivo half-life.

Conclusion

The successful prediction of the long human half-life of this compound (DSM265) demonstrates the power of integrating in vitro ADME data, in vivo animal pharmacokinetics, and sophisticated modeling techniques like allometric scaling and PBPK. The preclinical data strongly suggested that DSM265 possessed the characteristics of a long-acting drug, and the subsequent clinical trials have validated these predictions. This case study serves as a valuable example for drug development professionals in the prediction of human pharmacokinetic parameters from preclinical data.

References

An In-depth Technical Guide to DSM705 Hydrochloride for Malaria Chemoprevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, with the constant emergence of drug-resistant parasite strains necessitating the development of novel therapeutics. DSM705 hydrochloride is a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for parasite survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the advancement of next-generation antimalarial agents for chemoprevention.

Introduction

The fight against malaria, a life-threatening disease caused by Plasmodium parasites, is hampered by the spread of resistance to frontline therapies.[1] This has created an urgent need for new antimalarial drugs with novel mechanisms of action. One such validated target is the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[2] Unlike their human hosts, Plasmodium parasites are solely reliant on the de novo synthesis of pyrimidines, making this pathway an attractive target for selective inhibition.[3]

This compound is a pyrrole-based inhibitor of Plasmodium DHODH.[4][5] It is a lead compound that emerged from structure-guided optimization and demonstrates potent activity against both P. falciparum and P. vivax.[4][5] This document serves as a technical resource, consolidating the available preclinical data and outlining the key experimental methodologies for the assessment of DSM705 and similar DHODH inhibitors.

Mechanism of Action

DSM705 selectively inhibits the Plasmodium DHODH enzyme, which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][6] This inhibition depletes the parasite's pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital macromolecules, ultimately leading to parasite death.[3] A key advantage of DSM705 is its high selectivity for the parasite enzyme over the human ortholog, which is crucial for a favorable safety profile.[4][5]

Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Pyrimidines Pyrimidines (dTTP, CTP) UMP->Pyrimidines Macromolecules DNA, RNA, Phospholipids, Glycoproteins Pyrimidines->Macromolecules DHODH->Orotate DSM705 This compound DSM705->DHODH Inhibition

Figure 1: Mechanism of action of this compound in the Plasmodium pyrimidine biosynthesis pathway.

Preclinical Data

In Vitro Activity

DSM705 demonstrates potent inhibitory activity against the DHODH enzyme from both P. falciparum and P. vivax, as well as potent efficacy against cultured P. falciparum parasites.[4][5]

Parameter Target Value Reference
IC50P. falciparum DHODH (PfDHODH)95 nM[4][5]
IC50P. vivax DHODH (PvDHODH)52 nM[4][5]
EC50P. falciparum 3D7 cells12 nM[4][5]

Table 1: In vitro inhibitory activity of DSM705.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in Swiss outbred mice have shown that this compound has high oral bioavailability and a half-life that supports further development.[4][5]

Parameter Dose & Route Value Reference
Bioavailability (F)2.6 mg/kg, p.o.74%[4][5]
24 mg/kg, p.o.70%[4][5]
Half-life (t1/2)2.6 mg/kg, p.o.3.4 h[4][5]
24 mg/kg, p.o.4.5 h[4][5]
Cmax2.6 mg/kg, p.o.2.6 µM[4][5]
24 mg/kg, p.o.20 µM[4][5]
Plasma Clearance (CL)2.3 mg/kg, i.v.2.8 mL/min/kg[4][5]
Volume of Distribution (Vss)2.3 mg/kg, i.v.1.3 L/kg[4][5]

Table 2: Pharmacokinetic parameters of DSM705 in Swiss outbred mice.

In Vivo Efficacy in a Mouse Model

In a severe combined immunodeficient (SCID) mouse model infected with P. falciparum, oral administration of this compound demonstrated dose-dependent parasite killing, with complete parasite suppression at higher doses.[4][5]

Dosing Regimen Observation Reference
3-200 mg/kg, p.o. twice daily for 6 daysDose-dependent parasite killing[4][5]
50 mg/kg, p.o. twice daily for 6 daysMaximum rate of parasite killing[4][5]
50 mg/kg, p.o. twice daily for 6 daysFull suppression of parasitemia by days 7-8[4][5]

Table 3: In vivo efficacy of DSM705 in a P. falciparum SCID mouse model.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against recombinant Plasmodium DHODH.

  • Reagents and Materials:

    • Recombinant Plasmodium DHODH enzyme

    • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

    • Dihydroorotate (DHO)

    • Coenzyme Q analog (e.g., decylubiquinone)

    • 2,6-dichloroindophenol (DCIP)

    • DMSO for compound dilution

    • 384-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the test compound dilutions to the assay buffer.

    • Add the recombinant DHODH enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is widely used to determine the efficacy of antimalarial compounds against the blood stages of P. falciparum.

  • Reagents and Materials:

    • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

    • Human red blood cells (RBCs)

    • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

    • SYBR Green I nucleic acid stain

    • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in complete culture medium.

    • In a 96-well plate, add the compound dilutions.

    • Add the synchronized P. falciparum culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

    • After incubation, add SYBR Green I in lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the percent inhibition of parasite growth for each compound concentration relative to a drug-free control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in a P. falciparum SCID Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of antimalarial compounds in a humanized mouse model.

  • Animal Model:

    • Severe combined immunodeficient (SCID) mice engrafted with human red blood cells.

  • Procedure:

    • Infect the humanized SCID mice intravenously with P. falciparum-infected human RBCs.

    • Monitor the parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.

    • Once a stable parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

    • Prepare formulations of this compound for oral administration (e.g., in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

    • Administer the compound or vehicle control to the respective groups according to the desired dosing regimen (e.g., twice daily for 6 days).

    • Continue to monitor parasitemia daily during and after the treatment period.

    • The primary endpoint is the reduction in parasitemia compared to the vehicle control group. The dose required to achieve a 90% reduction in parasitemia (ED90) can be calculated.

Drug Development Workflow

The evaluation of a novel antimalarial candidate like DSM705 follows a structured preclinical development path.

Target_ID Target Identification (DHODH) HTS High-Throughput Screening (HTS) Target_ID->HTS Lead_Opt Lead Optimization (DSM705) HTS->Lead_Opt In_Vitro In Vitro Profiling (Enzyme & Cell-based Assays) Lead_Opt->In_Vitro ADME_Tox In Vitro ADME/Tox In_Vitro->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Mouse) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (SCID Mouse Model) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Dev Preclinical Development (Safety & Toxicology) In_Vivo_Efficacy->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials

References

An In-depth Technical Guide to the Synthesis and Characterization of DSM705 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of DSM705 hydrochloride, a potent and selective inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite. This document details a likely synthetic route, thorough characterization data, and the mechanism of action of this promising antimalarial compound. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Malaria remains a significant global health challenge, necessitating the development of novel therapeutics with unique mechanisms of action to combat drug-resistant strains. DSM705 has emerged as a promising antimalarial candidate due to its high potency against Plasmodium falciparum and Plasmodium vivax and its selectivity over the human DHODH enzyme.[1] The hydrochloride salt of DSM705 is often utilized to enhance solubility and stability.[2] This guide serves as a technical resource for researchers engaged in the development of similar DHODH inhibitors or those interested in the chemistry and biological activity of DSM705.

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is detailed in the work by Palmer MJ, et al. in the Journal of Medicinal Chemistry (2021), this section outlines a plausible and detailed synthetic protocol based on established methods for the synthesis of pyrrole (B145914) carboxamide derivatives. The proposed synthesis involves a key amide coupling reaction.

Proposed Synthetic Scheme

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Salt Formation PyrroleAcid 5-fluoro-2-methyl-1H-pyrrole-3-carboxylic acid Coupling Coupling Agents (e.g., HATU, EDCI/HOBt) PyrroleAcid->Coupling Amine (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-amine Amine->Coupling Base Base (e.g., DIPEA) Coupling->Base Solvent Solvent (e.g., DMF) Base->Solvent DSM705_free_base DSM705 (free base) Solvent->DSM705_free_base DSM705_free_base_2 DSM705 (free base) HCl HCl in ether or dioxane DSM705_free_base_2->HCl Solvent_2 Solvent (e.g., Et2O, Dioxane) HCl->Solvent_2 DSM705_HCl This compound Solvent_2->DSM705_HCl

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (R)-5-fluoro-2-methyl-N-(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-1H-pyrrole-3-carboxamide (DSM705 free base)

  • To a solution of 5-fluoro-2-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added a suitable amide coupling reagent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-amine (1.0 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure DSM705 free base.

Step 2: Synthesis of this compound

  • The purified DSM705 free base is dissolved in a minimal amount of a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.

  • A solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the free base at 0 °C.

  • The resulting precipitate is stirred for an additional 30 minutes at 0 °C.

  • The solid is collected by filtration, washed with the cold solvent, and dried under vacuum to yield this compound as a solid.

Characterization of this compound

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₉H₁₉F₃N₄O · HCl[1]
Molecular Weight 440.85 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO. Formulations for in vivo studies often use co-solvents like PEG300, Tween-80, and saline.[1]
Melting Point Data not available[3]
Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic peaks for the aromatic protons on the pyridine (B92270) ring, the pyrrole proton, the methine and methyl protons of the ethylamine (B1201723) side chain, and the methyl group on the pyrrole ring. The specific chemical shifts and coupling constants are available from commercial suppliers who reference the primary literature.

¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to all the carbon atoms in the molecule, including the trifluoromethyl group, the carbonyl carbon of the amide, and the carbons of the pyridine and pyrrole rings.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to the free base [M+H]⁺.

Note: Specific spectral data (HNMR and LCMS) for this compound are available from MedChemExpress, which references Palmer MJ, et al. J Med Chem. 2021 May 13;64(9):6085-6136.[1]

Biological Activity and Mechanism of Action

DSM705 is a potent inhibitor of Plasmodium DHODH, an essential enzyme for pyrimidine biosynthesis in the parasite. By inhibiting this enzyme, DSM705 depletes the parasite's supply of pyrimidines, which are crucial for DNA and RNA synthesis, ultimately leading to parasite death. A key advantage of DSM705 is its high selectivity for the parasite enzyme over the human ortholog, which minimizes potential host toxicity.

G Dihydroorotate Dihydroorotate Orotic_Acid Orotic_Acid Dihydroorotate->Orotic_Acid DHODH Pyrimidines Pyrimidines Orotic_Acid->Pyrimidines Further steps DSM705 DSM705 DHODH Plasmodium DHODH DSM705->DHODH Inhibition DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Parasite Growth Parasite Growth DNA/RNA Synthesis->Parasite Growth

Caption: Mechanism of action of DSM705.

In Vitro Activity
TargetIC₅₀ / EC₅₀ (nM)
P. falciparum DHODH (PfDHODH)95
P. vivax DHODH (PvDHODH)52
P. falciparum 3D7 cells (EC₅₀)12
Human DHODH>100,000
Data sourced from MedChemExpress and InvivoChem, referencing Palmer MJ, et al. 2021.[1][4]
In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant efficacy in mouse models of malaria. Oral administration has been shown to suppress parasitemia in a dose-dependent manner.[1][4]

ParameterValueSpeciesDosing
Oral Bioavailability (F%) 70-74%Swiss outbred mice2.6 and 24 mg/kg (single p.o.)
Half-life (t₁/₂) 3.4 - 4.5 hSwiss outbred mice2.6 and 24 mg/kg (single p.o.)
Cₘₐₓ 2.6 - 20 µMSwiss outbred mice2.6 and 24 mg/kg (single p.o.)
Plasma Clearance (CL) 2.8 mL/min/kgMice2.3 mg/kg (single i.v.)
Volume of Distribution (Vss) 1.3 L/kgMice2.3 mg/kg (single i.v.)
Data sourced from MedChemExpress and InvivoChem, referencing Palmer MJ, et al. 2021.[1][2][4]

Conclusion

This compound is a highly potent and selective inhibitor of Plasmodium DHODH with promising potential as an antimalarial drug candidate. This guide provides a detailed overview of its synthesis, characterization, and biological activity, serving as a valuable resource for the scientific community. The favorable in vitro and in vivo profiles of DSM705 warrant further investigation and development in the fight against malaria.

References

Methodological & Application

Application Notes and Protocols for Solubilizing DSM705 Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of DSM705 hydrochloride, a potent, orally bioactive antimalarial compound, for in vivo studies. This compound is a pyrrole-based inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) with nanomolar potency against Plasmodium DHODH.[1][2][3] Proper formulation is critical for achieving accurate and reproducible results in preclinical evaluations. While the hydrochloride salt form of DSM705 is designed to improve aqueous solubility compared to its free base, the use of excipients is often necessary to achieve concentrations suitable for in vivo administration.[4][5][6][7]

Physicochemical Properties Overview

PropertyValue/DescriptionSource
Molecular Formula C19H20ClF3N6O[3]
Molecular Weight 440.85 g/mol [1]
Appearance Solid[8]
Mechanism of Action Inhibitor of dihydroorotate dehydrogenase (DHODH)[1][2][4]
In Vitro Activity IC50 of 95 nM against P. falciparum DHODH and 52 nM against P. vivax DHODH.[1]
General Solubility As a hydrochloride salt, it has enhanced water solubility and stability compared to the free base.[4] However, it is still considered a poorly soluble compound requiring formulation for in vivo studies.

Recommended Formulations for In Vivo Studies

Several vehicle formulations have been successfully used to solubilize this compound for oral administration in animal models.[1][2] The choice of formulation can depend on the desired dose volume, administration route, and the specific animal model. Below are three established protocols that achieve a solubility of at least 2.5 mg/mL.

Formulation Data Summary
Formulation No.ComponentsAchieved ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.67 mM)A common co-solvent system for oral and parenteral administration.[1][2]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.67 mM)Utilizes a cyclodextrin (B1172386) to enhance solubility, which is a well-tolerated method.[1][9]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.67 mM)A lipid-based formulation suitable for oral gavage.[1][10]

Experimental Protocols

Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol utilizes a combination of a primary organic solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween-80), and a physiological carrier (saline) to achieve a clear solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a DMSO stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]

  • Add PEG300: In a new sterile tube, add 400 µL of PEG300 for every 1 mL of final formulation.

  • Combine DMSO stock and PEG300: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear.

  • Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex one final time to ensure a uniform solution. The final concentration of this compound will be 2.5 mg/mL.

Workflow for Co-Solvent Formulation

G cluster_0 Preparation of 2.5 mg/mL DSM705 HCl Formulation A 1. Prepare Stock 25 mg/mL DSM705 HCl in DMSO C 3. Combine and Mix 100 µL Stock + PEG300 A->C 100 µL B 2. Add PEG300 (400 µL) B->C D 4. Add Tween-80 (50 µL) and Mix C->D E 5. Add Saline (450 µL) and Mix D->E F Final Formulation (1 mL, 2.5 mg/mL) E->F

Caption: Workflow for preparing the co-solvent formulation.

Protocol 2: Cyclodextrin-Based Formulation (DMSO/SBE-β-CD/Saline)

This protocol uses a modified cyclodextrin, Captisol® (SBE-β-CD), to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. Ensure it is fully dissolved to form a clear solution. This can be stored at 4°C for up to one week.[1]

  • Prepare a DMSO stock solution: As in Protocol 1, prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Combine DMSO stock and SBE-β-CD solution: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add DMSO Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock to the SBE-β-CD solution.

  • Mix: Vortex thoroughly until a clear, homogenous solution is obtained. The final concentration will be 2.5 mg/mL.

Workflow for Cyclodextrin-Based Formulation

G cluster_1 Preparation of 2.5 mg/mL DSM705 HCl Formulation A 1. Prepare Stock 25 mg/mL DSM705 HCl in DMSO C 3. Combine and Mix 100 µL Stock + 900 µL Vehicle A->C 100 µL B 2. Prepare Vehicle 20% SBE-β-CD in Saline B->C 900 µL D Final Formulation (1 mL, 2.5 mg/mL) C->D

Caption: Workflow for preparing the cyclodextrin-based formulation.

Protocol 3: Lipid-Based Formulation (DMSO/Corn Oil)

This protocol is suitable for oral administration and utilizes corn oil as a lipid vehicle. Lipid-based formulations can improve the oral bioavailability of lipophilic drugs.[10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, pharmaceutical grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a DMSO stock solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Add Corn Oil: In a sterile tube, add 900 µL of corn oil.

  • Combine and Mix: Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.

  • Vortex: Mix thoroughly by vortexing to ensure a uniform and clear solution. The final concentration will be 2.5 mg/mL.

Workflow for Lipid-Based Formulation

G cluster_2 Preparation of 2.5 mg/mL DSM705 HCl Formulation A 1. Prepare Stock 25 mg/mL DSM705 HCl in DMSO C 3. Combine and Mix 100 µL Stock + Corn Oil A->C 100 µL B 2. Add Corn Oil (900 µL) B->C D Final Formulation (1 mL, 2.5 mg/mL) C->D

Caption: Workflow for preparing the lipid-based formulation.

Important Considerations

  • Order of Addition: For multi-component systems like Protocol 1, the order of solvent addition is crucial. Always add the components sequentially as described.[1]

  • Visual Inspection: Always visually inspect the final formulation for any signs of precipitation or phase separation before administration. If the solution is not clear, gentle warming or sonication may be applied.[2]

  • Stability: Formulations should ideally be prepared fresh before each use. If storage is necessary, conduct stability tests under the intended storage conditions.

  • Animal Welfare: Ensure that the chosen excipients and their concentrations are safe and well-tolerated in the specific animal model and for the intended route of administration. The concentrations described here are generally considered safe for preclinical studies.

  • Dose Adjustments: The protocols above yield a 2.5 mg/mL solution. For different final concentrations, the volume of the DMSO stock and the final vehicle can be adjusted proportionally. Ensure the final concentration of excipients like DMSO remains within tolerable limits for the animal model.

By following these detailed protocols, researchers can confidently prepare this compound formulations for in vivo studies, ensuring consistent and reliable drug exposure.

References

Application Notes and Protocols for the Formulation of DSM705 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of DSM705 hydrochloride, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) from Plasmodium species. The information is intended for use in preclinical research and drug development settings.

Introduction

This compound is a pyrrole-based antimalarial compound that specifically targets the DHODH enzyme in Plasmodium, an essential enzyme for pyrimidine (B1678525) biosynthesis in the parasite.[1][2][3][4][5] This selective inhibition makes it an attractive candidate for antimalarial drug development, as it shows no significant activity against the mammalian DHODH enzyme.[1][2] Due to its hydrophobic nature, this compound requires a specific formulation to achieve concentrations suitable for in vivo studies. This document outlines a reliable formulation protocol using a combination of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) as primary solvents.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below. The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.[3]

PropertyValueReference
Molecular Formula C₁₉H₂₀ClF₃N₆O[4]
CAS Number 2989908-08-7[1]
Storage Temperature -20°C[4]
Mechanism of Action Inhibitor of Plasmodium Dihydroorotate Dehydrogenase (DHODH)[1][2][5]
IC₅₀ (P. falciparum DHODH) 95 nM[1][2]
IC₅₀ (P. vivax DHODH) 52 nM[1][2]
EC₅₀ (P. falciparum 3D7 cells) 12 nM[2]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic parameters of this compound have been evaluated in Swiss outbred mice.

Route of AdministrationDoseBioavailability (F)t₁/₂ (h)Cₘₐₓ (µM)Plasma Clearance (CL)Volume of Distribution (Vss)Reference
Oral (p.o.) 2.6 mg/kg74%3.42.6--[1]
Oral (p.o.) 24 mg/kg70%4.520--[1]
Intravenous (i.v.) 2.3 mg/kg---2.8 mL/min/kg1.3 L/kg[1]

Formulation Protocols

The following protocols are designed to achieve a clear and stable solution of this compound suitable for in vivo administration. It is crucial to add the co-solvents sequentially as described to ensure proper dissolution.

Recommended Formulation for General Use

This formulation has been shown to achieve a solubility of at least 2.5 mg/mL for this compound.[2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween® 80

  • Saline (0.9% NaCl in sterile water)

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween® 80

  • 45% Saline

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Ensure the compound is completely dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Sequentially add the co-solvents. To prepare 1 mL of the final formulation, follow these steps in order: a. To a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween® 80 to the mixture. Mix until the solution is homogeneous and clear. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Inspect the final solution. The final formulation should be a clear solution, free of any precipitates. If precipitation occurs, ensure that the sequential addition of solvents was followed correctly and that all components were thoroughly mixed at each step.

Alternative Formulations

For specific experimental needs, alternative formulations may be considered. These are general protocols for poorly soluble compounds and may require optimization for this compound.

Formulation 2: High PEG300 Content

This formulation may be suitable for applications where a higher concentration of the drug is needed and the use of Tween 80 is to be avoided.

Vehicle Composition:

  • 5-10% DMSO

  • 90-95% PEG300

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Add the desired volume of the DMSO stock solution to the corresponding volume of PEG300 to achieve the final desired concentration and vehicle composition.

  • Mix thoroughly until a clear solution is obtained. Note: The absence of an aqueous component may affect the tolerability of this formulation in some administration routes.

Formulation 3: SBE-β-CD Based Formulation

This formulation utilizes a cyclodextrin (B1172386) to improve solubility.

Vehicle Composition:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Protocol:

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare a stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until the solution is clear.

Visualizations

Signaling Pathway of DSM705

DSM705 inhibits the de novo pyrimidine biosynthesis pathway in Plasmodium by targeting the enzyme Dihydroorotate Dehydrogenase (DHODH).

DHODH_Inhibition_Pathway cluster_pyrimidine_biosynthesis De Novo Pyrimidine Biosynthesis cluster_outcome Outcome Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Parasite_Death Parasite Growth Inhibition & Death UMP UMP Orotate->UMP UPRT Pyrimidines Pyrimidines (dUMP, dCTP) UMP->Pyrimidines Multiple Steps DSM705 This compound DSM705->Dihydroorotate Inhibits

Caption: Inhibition of Plasmodium DHODH by this compound.

Experimental Workflow for Formulation Preparation

The following diagram illustrates the sequential steps for preparing the recommended this compound formulation.

Formulation_Workflow cluster_preparation Preparation of Stock Solution cluster_formulation Final Formulation (1 mL) Start Weigh DSM705 HCl Add_DMSO Add DMSO Start->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 25 mg/mL Stock Solution Dissolve->Stock_Solution Add_Stock 2. Add 100 µL Stock Solution Stock_Solution->Add_Stock Add_PEG300 1. Add 400 µL PEG300 Add_PEG300->Add_Stock Mix1 Mix Until Clear Add_Stock->Mix1 Add_Tween80 3. Add 50 µL Tween® 80 Mix1->Add_Tween80 Mix2 Mix Until Homogeneous Add_Tween80->Mix2 Add_Saline 4. Add 450 µL Saline Mix2->Add_Saline Mix3 Mix Thoroughly Add_Saline->Mix3 Final_Formulation Final Formulation (2.5 mg/mL) Mix3->Final_Formulation

Caption: Workflow for this compound formulation.

References

Dosing Regimen for DSM705 Hydrochloride in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing regimen of the antimalarial drug candidate, DSM705 hydrochloride, in various mouse models. The information compiled is based on preclinical studies evaluating the compound's efficacy, pharmacokinetics, and tolerability.

Introduction to DSM705

DSM705 is a selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the parasite.[1][2] This targeted mechanism of action makes it a promising candidate for malaria treatment and prevention. Preclinical evaluation in mouse models is a critical step in its development, and establishing an appropriate dosing regimen is key to obtaining reliable and reproducible results.

Quantitative Data Summary

The following table summarizes the dosing regimens for DSM705 and its analogs that have been reported in various mouse models.

CompoundMouse StrainDosing RegimenRoute of AdministrationKey FindingsReference
DSM705 Analog (Genz-667348)CD-1100 mg/kg/day (twice daily)OralSterile cure in P. berghei model[3]
DSM705 Analog (Genz-667348)CD-113–21 mg/kg/day (ED₅₀, twice daily)OralEfficacious in 4-day murine P. berghei model[3]
DSM265NOD-scid IL-2Rγnull3 mg/kg/day (ED₉₀, twice daily)OralPotent in vivo antimalarial activity in a P. falciparum humanized mouse model[4]
DSM705 Analog (DSM74)Not Specified100 mg/kg/dose (q4h x 10 doses, then q6h x 6 doses)OralSuppressed growth of P. berghei[2]

Experimental Protocols

In Vivo Efficacy Assessment in P. berghei Infected Mice

This protocol is adapted from the Peters' "4-day suppressive test" and is suitable for evaluating the efficacy of DSM705 against Plasmodium berghei.

Materials:

  • This compound

  • Vehicle (e.g., 2% DMSO in water, corn oil)

  • P. berghei infected red blood cells

  • CD-1 or NMRI mice (female, 4 weeks old)

  • Oral gavage needles

  • Microscope and slides for parasitemia determination

Procedure:

  • Infection: On day 0, intraperitoneally inoculate mice with 0.2 mL of a suspension containing 1 × 10⁵ P. berghei-parasitized red blood cells.[5]

  • Grouping: Randomly divide the infected mice into experimental groups (n=3-5 mice per group), including a vehicle control group and one or more DSM705 treatment groups.

  • Dosing:

    • For initial efficacy screening, administer this compound orally twice daily for four consecutive days (days 0 to 3 post-infection).[3]

    • A common dosing schedule is every 8 hours.[3]

    • Dose volumes should be appropriate for the mouse weight (e.g., 5-10 mL/kg).

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the mean parasitemia for each group. The percentage of suppression of parasitemia is calculated using the following formula: % Suppression = [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100

  • Cure Assessment: To assess for sterile cure, mice with no detectable parasites on day 5 can be monitored for up to 30 days.[3]

Pharmacokinetic Studies

This protocol outlines a procedure for single-dose pharmacokinetic evaluation of DSM705 in mice.

Materials:

  • This compound

  • Vehicle for intravenous and oral administration

  • CD-1 mice (male, 25 g)

  • Syringes and needles for IV and oral administration

  • Blood collection tubes (containing EDTA)

  • LC/MS/MS equipment for drug concentration analysis

Procedure:

  • Dosing:

    • Intravenous (IV) Arm: Administer a single 5 mg/kg dose of this compound via tail vein injection (n=5 mice).[3]

    • Oral (PO) Arm: Administer a single 10 mg/kg dose of this compound via oral gavage (n=5 mice).[3]

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 6, and 24 hours) post-dosing.[3] Blood can be collected via retro-orbital bleeding or other appropriate methods.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis: Determine the concentration of DSM705 in the plasma samples using a validated LC/MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase infection Day 0: Infect Mice with P. berghei dosing Days 0-3: Administer DSM705 (e.g., twice daily, oral) infection->dosing control Administer Vehicle Control infection->control blood_smear Day 4: Collect Blood Smears dosing->blood_smear control->blood_smear parasitemia Determine Parasitemia blood_smear->parasitemia data_analysis Calculate % Suppression parasitemia->data_analysis cure Day 5-30: Monitor for Sterile Cure parasitemia->cure

Caption: Workflow for in vivo efficacy testing of DSM705.

signaling_pathway cluster_parasite Plasmodium Parasite DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Replication Parasite Replication DNA_RNA->Replication DSM705 DSM705 DSM705->DHODH Inhibition

Caption: Mechanism of action of DSM705.

References

Application Notes and Protocols: In Vivo Efficacy of DSM705 Hydrochloride in a SCID Mouse Model of Plasmodium falciparum Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, with the emergence of drug-resistant Plasmodium falciparum strains necessitating the development of novel antimalarial agents. DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Unlike humans, the malaria parasite lacks a pyrimidine salvage pathway, making this enzyme an attractive target for therapeutic intervention.[1] DSM705 hydrochloride, the salt form of DSM705, offers enhanced water solubility and stability, making it a suitable candidate for in vivo studies.[2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in a Severe Combined Immunodeficient (SCID) mouse model of P. falciparum infection.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound selectively targets PfDHODH, inhibiting the conversion of dihydroorotate to orotate, a key step in the synthesis of pyrimidines.[1] This disruption of pyrimidine production halts DNA and RNA synthesis in the parasite, leading to its death.[1] The high selectivity of DSM705 for the parasite enzyme over the human homolog minimizes the potential for host toxicity.[2][3]

DHODH_Inhibition_Pathway cluster_plasmodium Plasmodium falciparum cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl_phosphate Carbamoyl_phosphate Glutamine->Carbamoyl_phosphate CPSII Carbamoyl_aspartate Carbamoyl_aspartate Carbamoyl_phosphate->Carbamoyl_aspartate ATC Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT/OMPDC Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis DSM705_HCl DSM705_HCl DSM705_HCl->Dihydroorotate Inhibits PfDHODH

Caption: Inhibition of the P. falciparum pyrimidine biosynthesis pathway by DSM705 HCl.

Quantitative In Vivo Efficacy Data

The following tables summarize the reported in vivo efficacy and pharmacokinetic parameters of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

Dose (mg/kg)Administration RouteDosing RegimenOutcome
3 - 200Oral (p.o.)Twice a day for 6 daysDose-dependent parasite killing.[2][3]
50Oral (p.o.)Twice a day for 6 daysMaximum rate of parasite killing and full suppression of parasitemia by days 7-8.[2][3]

Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice

Dose (mg/kg)Administration RouteParameterValue
2.6 and 24Oral (p.o.), singleBioavailability (F)74%, 70%
2.6 and 24Oral (p.o.), singleHalf-life (t1/2)3.4, 4.5 h
2.6 and 24Oral (p.o.), singleMax Concentration (Cmax)2.6, 20 µM
2.3Intravenous (i.v.), singlePlasma Clearance (CL)2.8 mL/min/kg
2.3Intravenous (i.v.), singleVolume of Distribution (Vss)1.3 L/kg

Experimental Protocols

A generalized workflow for assessing the in vivo efficacy of this compound is presented below.

experimental_workflow Animal_Model_Prep Animal Model Preparation (Humanized SCID Mice) Infection Infection with P. falciparum Animal_Model_Prep->Infection Drug_Administration DSM705 HCl Administration (Oral Gavage) Infection->Drug_Administration Monitoring Monitoring of Parasitemia and Clinical Signs Drug_Administration->Monitoring Data_Analysis Data Analysis and Efficacy Determination Monitoring->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing of DSM705 HCl.

Animal Model: Humanized SCID Mouse

The use of a humanized SCID mouse model is crucial for studying P. falciparum, as this parasite species does not naturally infect mice. This model involves engrafting SCID mice with human erythrocytes, the host cells for the blood stage of the parasite.

Protocol for Humanized SCID Mouse Preparation:

  • Animal Strain: Utilize Severe Combined Immunodeficient (SCID) mice, often on a NOD (Non-obese diabetic) background (e.g., NOD-scid IL2Rγnull), which are highly permissive to human cell engraftment.

  • Human Erythrocyte Engraftment:

    • Obtain human red blood cells (hRBCs) from a healthy donor.

    • Wash the hRBCs multiple times in an appropriate buffer (e.g., RPMI-1640 medium) to remove plasma and white blood cells.

    • Administer the washed hRBCs to the SCID mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. Daily injections may be required to maintain a sufficient level of human chimerism.

  • Confirmation of Engraftment: Monitor the percentage of human erythrocytes in the peripheral blood of the mice using flow cytometry with antibodies specific for human glycophorin A.

Plasmodium falciparum Infection

Protocol for Infection:

  • Parasite Strain: Use a well-characterized strain of P. falciparum (e.g., 3D7).

  • Inoculum Preparation: Culture the parasites in vitro to the desired parasitemia level.

  • Infection: Infect the humanized SCID mice intravenously with a defined number of parasitized erythrocytes (e.g., 20 x 10^6 infected hRBCs).

  • Establishment of Infection: Allow the infection to establish for a set period (e.g., 72 hours) before commencing treatment.

Formulation and Administration of this compound

Protocol for Oral Formulation and Administration:

  • Vehicle Preparation: A common vehicle for oral administration of similar compounds is a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water.

  • This compound Formulation:

    • Weigh the required amount of this compound powder.

    • Prepare a homogenous suspension of the compound in the vehicle at the desired concentration for dosing. Sonication may be used to aid in creating a uniform suspension.

  • Oral Gavage:

    • Administer the formulated this compound to the mice via oral gavage using a proper gauge feeding needle.

    • The dosing volume should be carefully calculated based on the mouse's body weight (typically not exceeding 10 ml/kg).

Monitoring of Parasitemia

Protocol for Parasitemia Measurement:

  • Blood Collection: Collect a small volume of peripheral blood from the tail vein of the mice at regular intervals (e.g., daily).

  • Microscopy (Giemsa Staining):

    • Prepare thin blood smears on microscope slides.

    • Stain the smears with Giemsa stain.

    • Examine the slides under a light microscope and count the number of parasitized red blood cells out of a total number of red blood cells (e.g., 1000-5000) to determine the percentage of parasitemia.

  • Flow Cytometry (Alternative Method):

    • Stain the blood sample with a DNA-binding fluorescent dye (e.g., YOYO-1 or Hoechst 33342) that will label the parasite DNA within the erythrocytes.

    • Analyze the sample using a flow cytometer to quantify the percentage of fluorescently labeled (infected) erythrocytes. This method offers high throughput and greater sensitivity for low parasitemia levels.

Conclusion

The SCID mouse model engrafted with human erythrocytes provides a robust platform for the preclinical evaluation of antimalarial drug candidates like this compound. The protocols outlined in this document offer a comprehensive guide for conducting such efficacy studies. The potent and selective activity of DSM705 against P. falciparum DHODH, coupled with its favorable in vivo efficacy, underscores its potential as a valuable tool in the fight against malaria. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of promising antimalarial compounds through the drug development pipeline.

References

Measuring Parasitemia Suppression with DSM705 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM705 hydrochloride is a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite.[1][2][3] Its targeted mechanism of action and efficacy against both Plasmodium falciparum and Plasmodium vivax make it a significant compound in antimalarial drug development.[1] This document provides detailed application notes and experimental protocols for measuring the parasitemia suppression activity of this compound in both in vitro and in vivo models.

Introduction

Malaria remains a significant global health challenge, necessitating the development of new therapeutics with novel mechanisms of action to combat drug-resistant parasite strains. This compound targets the DHODH enzyme of Plasmodium species, an essential component of the de novo pyrimidine synthesis pathway that the parasite relies on for survival.[4] This pyrrole-based inhibitor demonstrates nanomolar potency against the parasite enzyme while showing no significant inhibition of the mammalian counterpart, highlighting its selectivity.[1][2] These characteristics make DSM705 a promising candidate for both treatment and chemoprevention of malaria.[4][5]

This guide offers standardized methods for evaluating the efficacy of this compound by measuring its ability to suppress parasitemia. The protocols outlined herein are intended to provide researchers with the necessary tools to conduct robust and reproducible experiments.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the Plasmodium DHODH enzyme. This enzyme catalyzes a key step in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, DSM705 deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.[4]

De Novo Pyrimidine Biosynthesis De Novo Pyrimidine Biosynthesis DHODH DHODH De Novo Pyrimidine Biosynthesis->DHODH Catalyzes Pyrimidine Pool Pyrimidine Pool DHODH->Pyrimidine Pool Produces DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Pool->DNA/RNA Synthesis Required for Parasite Proliferation Parasite Proliferation DNA/RNA Synthesis->Parasite Proliferation Enables DSM705 HCl DSM705 HCl DSM705 HCl->DHODH Inhibits

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for DSM705 and its hydrochloride salt.

Table 1: In Vitro Potency of this compound

TargetSpeciesParameterValue (nM)
DHODHP. falciparumIC5095[1][2][6]
DHODHP. vivaxIC5052[1][2][6]
3D7 CellsP. falciparumEC5012[1][2][6]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

ParameterDosageRouteValueSpecies
Bioavailability2.6 mg/kgp.o.74%[1]Swiss outbred mice
Bioavailability24 mg/kgp.o.70%[1]Swiss outbred mice
t1/22.6 mg/kgp.o.3.4 h[1]Swiss outbred mice
t1/224 mg/kgp.o.4.5 h[1]Swiss outbred mice
Cmax2.6 mg/kgp.o.2.6 µM[1]Swiss outbred mice
Cmax24 mg/kgp.o.20 µM[1]Swiss outbred mice
Plasma Clearance2.3 mg/kgi.v.2.8 mL/min/kg[1]Mice
Volume of Distribution2.3 mg/kgi.v.1.3 L/kg[1]Mice
Efficacy50 mg/kg (twice daily for 6 days)p.o.Full parasitemia suppression by days 7-8[1][6]Not specified

Experimental Protocols

In Vitro Parasitemia Suppression Assay (SYBR Green I Method)

This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.

cluster_0 Preparation cluster_1 Assay cluster_2 Measurement Prepare drug dilutions Prepare drug dilutions Add drug and parasites to 96-well plate Add drug and parasites to 96-well plate Prepare drug dilutions->Add drug and parasites to 96-well plate Prepare parasite culture Prepare parasite culture Prepare parasite culture->Add drug and parasites to 96-well plate Incubate for 72h Incubate for 72h Add drug and parasites to 96-well plate->Incubate for 72h Add SYBR Green I lysis buffer Add SYBR Green I lysis buffer Incubate for 72h->Add SYBR Green I lysis buffer Read fluorescence Read fluorescence Add SYBR Green I lysis buffer->Read fluorescence Calculate IC50 Calculate IC50 Read fluorescence->Calculate IC50

Workflow for the in vitro parasitemia suppression assay.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II)

  • This compound

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Parasite Culture: Synchronize parasite cultures to the ring stage. Dilute the culture to a final parasitemia of 0.5% and a hematocrit of 2%.

  • Assay Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include drug-free and uninfected erythrocyte controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Prepare the SYBR Green I lysis buffer. Add 100 µL of this buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[7]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Parasitemia Suppression Assay (4-Day Suppressive Test)

This protocol outlines the standard 4-day suppressive test in a murine model to evaluate the in vivo efficacy of this compound.

Day 0: Infect mice with P. berghei Day 0: Infect mice with P. berghei Day 0-3: Administer DSM705 HCl Day 0-3: Administer DSM705 HCl Day 0: Infect mice with P. berghei->Day 0-3: Administer DSM705 HCl Day 4: Collect blood smears Day 4: Collect blood smears Day 0-3: Administer DSM705 HCl->Day 4: Collect blood smears Stain with Giemsa Stain with Giemsa Day 4: Collect blood smears->Stain with Giemsa Determine parasitemia Determine parasitemia Stain with Giemsa->Determine parasitemia Calculate percent suppression Calculate percent suppression Determine parasitemia->Calculate percent suppression

Workflow for the in vivo 4-day suppressive test.

Materials:

  • Plasmodium berghei ANKA strain

  • Swiss albino or ICR mice (female, 18-22 g)

  • This compound

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Giemsa stain

  • Microscope with oil immersion objective

Procedure:

  • Infection (Day 0): Inoculate mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells.

  • Drug Administration (Day 0-3): Two to four hours post-infection, administer the first dose of this compound orally. Continue daily administration for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Determination (Day 4): On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining: Fix the smears with methanol (B129727) and stain with a 10% Giemsa solution for 10-15 minutes.[1]

  • Microscopy: Count the number of parasitized red blood cells per 1,000 red blood cells under oil immersion.

  • Data Analysis: Calculate the average percent parasitemia for each group. Determine the percent suppression of parasitemia relative to the vehicle control group.

Conclusion

The protocols detailed in this document provide a framework for the robust evaluation of this compound's efficacy in suppressing malaria parasitemia. The in vitro assay allows for the determination of the compound's intrinsic potency, while the in vivo model provides crucial information on its efficacy in a complex biological system. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, aiding in the continued development of this promising antimalarial candidate.

References

Application Notes and Protocols: Oral Bioavailability of DSM705 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM705 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Unlike humans, the parasite cannot salvage pyrimidines and is solely reliant on this pathway for DNA and RNA synthesis, making DHODH a validated and promising target for antimalarial drug development. DSM705 hydrochloride is the salt form of the compound, often utilized for its improved solubility and stability.[2] Understanding the oral bioavailability and pharmacokinetic profile of this compound in relevant animal models is crucial for its preclinical and clinical development. These application notes provide a summary of the available pharmacokinetic data, detailed experimental protocols for in vivo studies, and a visualization of the targeted metabolic pathway.

Data Presentation

The oral bioavailability of this compound has been characterized in Swiss outbred mice. The following table summarizes the key pharmacokinetic parameters following a single oral administration.

Table 1: Pharmacokinetic Parameters of DSM705 Following a Single Oral Administration in Swiss Outbred Mice

Dose (mg/kg)Cmax (µM)t1/2 (h)Oral Bioavailability (F%)Reference
2.62.63.474%[1][2][3]
24204.570%[1][2][3]

Signaling Pathway

DSM705 targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum. The following diagram illustrates the key steps in this pathway and the point of inhibition by DSM705.

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATC Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHO Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport Orotate Orotate OMP OMP Orotate->OMP OPRT DHODH DHODH Dihydroorotate_mito->Orotate DHODH UMP UMP OMP->UMP OMPDC Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides Further Synthesis DSM705 DSM705 DSM705->DHODH Inhibition

Figure 1. De novo pyrimidine biosynthesis pathway in Plasmodium falciparum and inhibition by DSM705.

Experimental Protocols

The following protocols provide a general framework for conducting oral bioavailability studies of this compound in mice. These should be adapted and optimized based on specific experimental requirements and institutional guidelines.

Formulation of Dosing Solutions

a. Oral Administration (Gavage)

  • Vehicle: A common vehicle for oral administration of triazolopyrimidine-based compounds in mice is a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween 80 in water.

  • Preparation:

    • Weigh the required amount of this compound based on the desired dose and number of animals.

    • Prepare the vehicle by first dissolving Tween 80 in water, followed by the gradual addition of HPMC with continuous stirring until a homogenous suspension is formed.

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration.

    • Continuously stir the suspension during dosing to ensure homogeneity.

b. Intravenous Administration (Bolus)

  • Vehicle: A suitable vehicle for intravenous administration is a clear, aqueous solution. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for similar compounds.

  • Preparation:

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and Tween 80 and mix thoroughly.

    • Add saline to the final volume and mix until a clear solution is obtained.

    • Filter the solution through a 0.22 µm sterile filter before administration.

Animal Dosing

The following diagram outlines the general workflow for an oral bioavailability study.

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling and Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Swiss Outbred Mice) Dose_Calculation Dose Calculation and Formulation Animal_Acclimatization->Dose_Calculation Oral_Dosing Oral Administration (Gavage) Dose_Calculation->Oral_Dosing IV_Dosing Intravenous Administration (Tail Vein) Dose_Calculation->IV_Dosing Blood_Collection Serial Blood Sampling (e.g., Saphenous Vein) Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Processing Plasma Separation and Storage Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Quantification of DSM705 Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, t1/2, AUC) Bioanalysis->PK_Analysis Bioavailability_Calc Oral Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Calc

Figure 2. General experimental workflow for an oral bioavailability study.

a. Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib). Gently insert the needle into the esophagus. Do not force the needle.

  • Dose Administration: Slowly administer the calculated volume of the this compound suspension.

  • Post-Dosing Observation: Observe the animal for a short period after dosing to ensure there are no adverse effects.

b. Intravenous Injection in Mice (Tail Vein)

  • Animal Warming: Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: Using a sterile insulin (B600854) syringe with a 27-30 gauge needle, insert the needle into the vein at a shallow angle. Slowly inject the calculated volume of the this compound solution.

  • Post-Injection Care: Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Blood Sample Collection
  • Method: Serial blood samples can be collected from the saphenous vein. This method allows for the collection of multiple samples from the same animal, reducing variability.

  • Procedure:

    • Anesthetize the mouse lightly if necessary.

    • Shave the area around the saphenous vein.

    • Apply a small amount of petroleum jelly to the area to help the blood to bead.

    • Puncture the vein with a sterile lancet or needle.

    • Collect the blood into a heparinized capillary tube or a tube containing an anticoagulant (e.g., EDTA).

    • Apply pressure to the puncture site to stop the bleeding.

  • Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Plasma Processing and Storage
  • Centrifugation: Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method
  • Technique: The concentration of DSM705 in plasma samples is typically determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Sample Preparation: Plasma samples usually require a protein precipitation step (e.g., with acetonitrile) followed by centrifugation before injection into the LC-MS/MS system.

Conclusion

These application notes provide a foundational guide for researchers investigating the oral bioavailability of this compound in animal models. The provided data in mice demonstrates good oral absorption. The detailed protocols offer a starting point for designing and executing robust pharmacokinetic studies. Further investigation into the oral pharmacokinetics of this compound in other species is warranted to build a more comprehensive preclinical data package to support its development as a novel antimalarial agent.

References

Application Notes and Protocols for DHODH Enzyme Inhibition Assay Using DSM705 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydroorotate (B8406146) Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is high, making DHODH a compelling therapeutic target for various diseases, including cancer, autoimmune disorders, and infectious diseases.[1][2] DSM705 hydrochloride is a potent and selective inhibitor of Plasmodium DHODH, making it a valuable tool for studying the enzyme's function and for the development of antimalarial drugs.[3][4][5] This document provides detailed protocols for an in vitro DHODH enzyme inhibition assay using this compound as a reference compound.

Quantitative Data

The inhibitory activity of this compound against DHODH from different species is summarized in the table below. This data highlights the compound's selectivity for the parasite enzyme over the human ortholog.

Inhibitor Target Enzyme IC50 (nM)
This compoundPlasmodium falciparum DHODH (PfDHODH)95[3][4][5]
This compoundPlasmodium vivax DHODH (PvDHODH)52[3][4][5]
This compoundHuman DHODHNo significant inhibition[3][5]

Signaling Pathway

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of the cellular pyrimidine pool, which in turn arrests DNA and RNA synthesis and inhibits cell proliferation.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Coenzyme Q DSM705 This compound DSM705->DHODH Inhibition

De novo pyrimidine biosynthesis pathway and DHODH inhibition.

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the in vitro potency of inhibitors against purified recombinant DHODH by measuring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant DHODH enzyme (human or Plasmodium)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[2][6][7]

  • L-dihydroorotic acid (DHO) - substrate[2]

  • Decylubiquinone (Coenzyme Q10) - electron acceptor[2]

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator[2][8][9]

  • This compound

  • DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600-650 nm[2]

Experimental Workflow:

Assay_Workflow A Prepare serial dilutions of This compound in DMSO B Add assay buffer and diluted inhibitor to 96-well plate A->B C Add recombinant DHODH enzyme and pre-incubate (e.g., 30 min) B->C E Initiate reaction by adding substrate mixture C->E D Prepare substrate mixture (DHO, CoQ10, DCIP) D->E F Measure decrease in absorbance at 600-650 nm (kinetic mode) E->F G Calculate reaction rates and percent inhibition F->G H Determine IC50 value G->H

References

Application Note: Cell-based Plasmodium falciparum Growth Inhibition Assay with DSM705 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics due to the emergence of drug-resistant strains.[1] DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3][4] Unlike their human hosts, Plasmodium parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication, making PfDHODH a prime target for antimalarial drugs.[5] DSM705 hydrochloride, the salt form of DSM705, offers improved water solubility and stability for in vitro studies.[2] This document provides a detailed protocol for assessing the in vitro antiplasmodial activity of this compound using a SYBR Green I-based fluorescence assay.

Mechanism of Action

DSM705 selectively binds to the ubiquinone binding site of PfDHODH, inhibiting its enzymatic activity. This blocks the conversion of dihydroorotate to orotate, the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. The depletion of the pyrimidine pool ultimately halts parasite DNA and RNA synthesis, leading to the inhibition of parasite growth and proliferation. Due to its novel mechanism of action, DSM705 is expected to be effective against parasite strains that have developed resistance to existing antimalarial drugs.

Quantitative Data Summary

DSM705 exhibits potent inhibitory activity against both the PfDHODH enzyme and the asexual blood stages of P. falciparum. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

Target/StrainCompoundParameterValue (nM)Reference
P. falciparum DHODHDSM705IC5095[2][3][4]
P. vivax DHODHDSM705IC5052[2][3][4]
P. falciparum (3D7 strain)DSM705EC5012[2][3][4]

Note: The closely related DHODH inhibitor, DSM265, has demonstrated equal efficacy against both drug-sensitive and drug-resistant (chloroquine and pyrimethamine-resistant) strains of P. falciparum.[6][7] Similar activity is anticipated for DSM705 against resistant strains.

Visualizations

Signaling Pathway

DHODH_Inhibition_Pathway Mechanism of Action of DSM705 cluster_parasite Plasmodium falciparum cluster_drug Drug Action Glutamine Glutamine + Bicarbonate CP Carbamoyl Phosphate Glutamine->CP CPSII CAA Carbamoyl Aspartate CP->CAA ATC DHO Dihydroorotate CAA->DHO DHOase Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP OPRT/OMPDC Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids Growth Parasite Growth & Proliferation Nucleic_Acids->Growth DSM705 This compound DSM705->Inhibition

Caption: Mechanism of action of DSM705 in the P. falciparum pyrimidine biosynthesis pathway.

Experimental Workflow

Growth_Inhibition_Assay_Workflow SYBR Green I-based Growth Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis arrow arrow A Prepare serial dilutions of DSM705 HCl in a 96-well plate D Add parasite suspension to the 96-well plate A->D B Culture & synchronize P. falciparum (e.g., 3D7 strain) C Prepare parasite suspension (0.5% parasitemia, 2% hematocrit) B->C C->D E Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) D->E F Add Lysis Buffer with SYBR Green I dye E->F G Incubate in the dark (1 hour, room temperature) F->G H Measure fluorescence (Ex: 485 nm, Em: 530 nm) G->H I Plot fluorescence vs. log[DSM705 HCl] H->I J Calculate IC50 value using non-linear regression I->J

References

Troubleshooting & Optimization

Improving DSM705 hydrochloride solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSM705 hydrochloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the salt form of DSM705, a pyrrole-based inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3][4] DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[5][6][7] By inhibiting DHODH, DSM705 disrupts this pathway, thereby impeding cell proliferation.[5][8] It shows high potency against Plasmodium DHODH, making it a potent antimalarial compound, with no significant inhibition of mammalian DHODH.[1][2][3]

Q2: Why is the hydrochloride salt form of DSM705 used?

The hydrochloride salt form of a compound generally offers improved water solubility and stability compared to its free base form.[1][9][10] This enhancement in solubility is particularly advantageous for preparing stock solutions and for use in aqueous environments such as cell culture media.[9]

Q3: What are the recommended solvents for dissolving this compound for cell-based assays?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[2][3][11] For working solutions in cell-based assays, a final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[12][13][14]

Troubleshooting Guide

Problem: My this compound is not dissolving properly or is precipitating out of solution.

Possible Cause 1: Inadequate Solvent this compound has limited solubility in aqueous solutions alone. Using an appropriate organic solvent or a co-solvent system is crucial.

Solution:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • For working solutions, dilute the DMSO stock in cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (generally <0.5%).

  • If precipitation occurs upon dilution in aqueous media, consider using a co-solvent system.

Possible Cause 2: Low Temperature The solubility of many compounds, including this compound, can be temperature-dependent.

Solution:

  • Gentle warming of the solution may aid in dissolution. However, be cautious about the thermal stability of the compound.

  • If precipitation occurs after storage at low temperatures (-20°C or -80°C), allow the stock solution to fully equilibrate to room temperature and vortex before use.

Possible Cause 3: pH of the Solution The solubility of hydrochloride salts can be influenced by the pH of the solution.[15]

Solution:

  • Ensure the pH of your final cell culture medium is within the optimal range for both your cells and the compound's stability.

Possible Cause 4: Common Ion Effect In solutions with a high concentration of chloride ions, the dissolution of a hydrochloride salt can be reduced.[16]

Solution:

  • While typically not an issue in standard cell culture media, be mindful of this effect if using custom buffers with high chloride content.

Experimental Protocols and Data

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemReported SolubilityMolar ConcentrationNotes
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 5.67 mMA clear solution is achievable.[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.67 mMSolvents should be added sequentially. A clear solution is reported.[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.67 mMSBE-β-CD can be used as a solubilizing agent. A clear solution is reported.[2][3]
Protocol for Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium

  • Vortex mixer

  • Sonicator (optional)

Procedure for 10 mM Stock Solution:

  • Calculate the required mass: The molecular weight of this compound is approximately 441.85 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.4185 mg of the compound.

  • Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.4185 mg of compound.

  • Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Procedure for Working Solution:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilute in cell culture medium: Serially dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution.

  • Mix thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could damage media components.

  • Use immediately: It is recommended to use the freshly prepared working solution for your cell-based assays.

Visualizations

DHODH Inhibition Pathway

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Leads to DHODH->Orotate Catalyzes DSM705 This compound DSM705->DHODH Inhibits DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Precursor for

Caption: Inhibition of the DHODH pathway by this compound.

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting_Workflow Start Start: Dissolve DSM705 HCl Check_Solvent Is the primary solvent 100% DMSO? Start->Check_Solvent Use_DMSO Use 100% DMSO for stock solution Check_Solvent->Use_DMSO No Check_Precipitation Does precipitation occur upon dilution in aqueous medium? Check_Solvent->Check_Precipitation Yes Use_DMSO->Check_Precipitation Precipitation_Action Consider co-solvents (e.g., PEG300, SBE-β-CD) or gentle warming/sonication Check_Precipitation->Precipitation_Action Yes Success Solution is clear. Proceed with experiment. Check_Precipitation->Success No Precipitation_Action->Success No_Precipitation No

Caption: A logical workflow for troubleshooting DSM705 HCl solubility.

References

DSM705 hydrochloride precipitation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSM705 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential precipitation issues in aqueous solutions and to offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a pyrrole-based inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), developed as a potent antimalarial compound.[1][2] Like many small molecule drug candidates, achieving adequate and stable concentration in aqueous solutions for experimental assays can be challenging. Poor aqueous solubility can lead to precipitation, which in turn can result in inaccurate experimental data and low bioavailability.[3][4] The hydrochloride salt form of DSM705 is utilized to generally improve water solubility and stability compared to the free base.[5]

Q2: I observed precipitation when trying to dissolve this compound in a simple aqueous buffer. What are the likely causes?

A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • Concentration: The concentration you are trying to achieve may exceed the intrinsic aqueous solubility of the compound.

  • pH of the Solution: The solubility of hydrochloride salts of organic bases can be highly dependent on the pH of the solution.[6]

  • Buffer Composition: Components of your buffer system could potentially interact with this compound, reducing its solubility.

  • Temperature: Solubility is temperature-dependent. Dissolution at a lower temperature might be less effective.[7]

  • Rate of Addition: Rapid addition of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause localized supersaturation and immediate precipitation.

Q3: How can I increase the solubility of this compound for my in vitro experiments?

A3: For in vitro assays, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO, where this compound has high solubility (~100 mg/mL).[1] This stock solution can then be diluted into your aqueous experimental medium. To avoid precipitation upon dilution, ensure the final concentration of DMSO is kept low (typically ≤1%) and that the dilution is done gradually with vigorous mixing. If precipitation still occurs, consider using a formulation with co-solvents as described for in vivo preparations, ensuring they are compatible with your experimental setup.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to troubleshoot and resolve precipitation of this compound in your experiments.

Initial Observation: Precipitate formation in aqueous solution.

Step 1: Review Preparation Method

  • Question: Are you preparing the solution from a solid powder directly into an aqueous buffer or from a concentrated organic stock?

    • Direct Dissolution: This is often challenging. Proceed to Step 2.

    • Dilution from Stock: Review your dilution technique. Slow, dropwise addition of the stock solution into the vigorously stirred aqueous buffer is recommended. Proceed to Step 3 if issues persist.

Step 2: Optimize pH and Buffer

  • Action: Evaluate the pH of your aqueous solution. For hydrochloride salts, solubility is often higher at a lower pH.[6][8]

  • Experiment: Test the solubility of this compound in a small range of buffers with varying pH values (e.g., pH 5.0, 6.5, 7.4) to determine an optimal condition for your experiment.

Step 3: Employ Co-solvents and Excipients

  • Rationale: If pH adjustment is not feasible or sufficient, the use of co-solvents and excipients is a standard method to enhance solubility.[9] Several formulations have been successfully used for in vivo studies with this compound and can be adapted for in vitro use, provided they do not interfere with the assay.

  • Action: Refer to the Experimental Protocols and Quantitative Data on Solubility sections below for detailed, proven formulations.

Step 4: Consider Physical Methods

  • Action: Gentle heating and/or sonication can aid in the dissolution process, especially if precipitation occurs during preparation.[10] However, be cautious about the thermal stability of the compound and the potential for precipitation upon cooling.

Quantitative Data on Solubility

The following tables summarize the known solubility data for this compound in various solvent systems.

SolventSolubilityMolar EquivalentReference
DMSO~100 mg/mL~226.83 mM[1]
FormulationAchieved ConcentrationMolar EquivalentReference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL≥ 5.67 mM[1][10]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.67 mM[1][10]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL≥ 5.67 mM[1][10]

Experimental Protocols

Below are detailed methodologies for preparing this compound formulations that have been shown to be effective in preventing precipitation.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol is suitable for achieving a clear solution for administration.

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.

  • Add PEG300: To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix thoroughly.

  • Add Saline: Add 450 µL of saline (0.9% w/v NaCl in ddH₂O) to bring the final volume to 1 mL. Mix until a clear, homogeneous solution is obtained.[1][10]

Protocol 2: Formulation with SBE-β-CD

This protocol utilizes a cyclodextrin (B1172386) to enhance solubility.

  • Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in 10 mL of saline to get a clear solution. This solution can be stored at 4°C for up to one week.

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.

  • Final Formulation: To prepare 1 mL of the final formulation, add 100 µL of the clear DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly.[1]

Visualizations

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Aqueous Solution prep_method Review Preparation Method start->prep_method direct_dissolve Direct Dissolution in Buffer? prep_method->direct_dissolve How was it prepared? from_stock Dilution from Organic Stock? prep_method->from_stock direct_dissolve->from_stock No optimize_ph Optimize pH and Buffer System direct_dissolve->optimize_ph Yes check_dilution Check Dilution Technique (Slow addition, vigorous stirring) from_stock->check_dilution Yes issue_persists1 Issue Persists? optimize_ph->issue_persists1 After optimization issue_persists2 Issue Persists? check_dilution->issue_persists2 After correction use_cosolvents Employ Co-solvents/Excipients (See Protocols) issue_persists1->use_cosolvents Yes solution_stable Solution is Stable issue_persists1->solution_stable No issue_persists2->use_cosolvents Yes issue_persists2->solution_stable No physical_methods Consider Physical Methods (Heating/Sonication) use_cosolvents->physical_methods If still needed physical_methods->solution_stable

Caption: A troubleshooting flowchart for addressing this compound precipitation.

Experimental Workflow for Formulation 1 (PEG300/Tween-80)

G cluster_0 Step 1: Prepare Stock cluster_1 Step 2: Add Co-solvents cluster_2 Step 3: Final Formulation dsm DSM705 HCl (Solid) stock 25 mg/mL Stock Solution dsm->stock dmso DMSO dmso->stock mixture Intermediate Mixture stock->mixture 100 µL peg PEG300 peg->mixture tween Tween-80 tween->mixture final_solution Final Clear Solution (≥ 2.5 mg/mL) mixture->final_solution Mix saline Saline saline->final_solution

Caption: Workflow for preparing DSM705 HCl with PEG300 and Tween-80.

Experimental Workflow for Formulation 2 (SBE-β-CD)

G cluster_0 Step 1: Prepare Excipient cluster_1 Step 2: Prepare Stock cluster_2 Step 3: Final Formulation sbcd SBE-β-CD sbcd_solution 20% SBE-β-CD in Saline sbcd->sbcd_solution saline1 Saline saline1->sbcd_solution final_solution Final Clear Solution (≥ 2.5 mg/mL) sbcd_solution->final_solution 900 µL dsm DSM705 HCl (Solid) stock 25 mg/mL Stock Solution dsm->stock dmso DMSO dmso->stock stock->final_solution 100 µL

Caption: Workflow for preparing DSM705 HCl with SBE-β-CD.

References

Technical Support Center: Mechanisms of Resistance to DSM705 Hydrochloride in Plasmodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to DSM705 hydrochloride in Plasmodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme.[1][2] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis in the parasite.[3] As Plasmodium parasites lack pyrimidine (B1678525) salvage pathways, they are entirely dependent on this de novo synthesis, making PfDHODH an attractive drug target.[3]

Q2: What are the known mechanisms of resistance to DSM705 and other PfDHODH inhibitors in Plasmodium?

A2: The primary mechanisms of resistance to DSM705 and other PfDHODH inhibitors involve genetic alterations in the target enzyme, PfDHODH. These include:

  • Point mutations: Single nucleotide polymorphisms (SNPs) in the pfdhodh gene can lead to amino acid substitutions in the drug-binding site of the enzyme, reducing the binding affinity of the inhibitor.[1][4] Specific mutations, such as C276F and C276Y, have been identified in vitro and in clinical settings with related compounds, conferring resistance.[4][5]

  • Gene amplification: An increase in the copy number of the pfdhodh gene can lead to overexpression of the PfDHODH protein. This increased target concentration requires higher drug concentrations to achieve the same level of inhibition.[6]

Q3: My in vitro selection experiment for DSM705 resistance is not yielding resistant parasites. What could be the issue?

A3: Several factors can influence the outcome of in vitro resistance selection experiments. Here are some troubleshooting steps:

  • Initial parasite population: Ensure you start with a sufficiently large and genetically diverse parasite population (e.g., >10^8 parasites) to increase the probability of selecting for rare resistant mutants.[1][7]

  • Drug pressure: The concentration of DSM705 used for selection is critical. Too high a concentration may kill all parasites, while too low a concentration may not provide sufficient selective pressure. A common starting point is 3-5 times the IC50 value.[7] Consider using a pulse-selection method where parasites are exposed to the drug for a short period (e.g., 48-72 hours) and then allowed to recover in drug-free medium.[1][7]

  • Culture conditions: Maintain optimal parasite culture conditions throughout the experiment, including regular media changes and maintenance of appropriate hematocrit and parasitemia levels. Stressed parasites may not survive the drug pressure.[1]

  • Duration of selection: The emergence of resistant parasites can take a considerable amount of time, often several weeks to months.[1][3] Be patient and continue to monitor the cultures for recrudescence.

Q4: I have selected a DSM705-resistant P. falciparum line. How do I confirm the mechanism of resistance?

A4: To confirm the mechanism of resistance, you should perform the following molecular analyses:

  • pfdhodh gene sequencing: Amplify and sequence the entire coding region of the pfdhodh gene from the resistant parasite line and compare it to the sequence from the parental (sensitive) strain. This will identify any point mutations that may be responsible for resistance.

  • pfdhodh gene copy number analysis: Use quantitative PCR (qPCR) to determine the copy number of the pfdhodh gene in the resistant line relative to the parental strain. An increase in copy number would indicate gene amplification as a resistance mechanism.

Troubleshooting Guides

SYBR Green I Drug Susceptibility Assay

Issue: High background fluorescence or poor signal-to-noise ratio.

Possible Cause Troubleshooting Step
Contamination with host white blood cells (WBCs)Use leukocyte-depleted blood for parasite culture or perform a purification step (e.g., using a Plasmodipur filter) to remove WBCs before setting up the assay.[8]
High hematocritOptimize the hematocrit in the assay. High levels of red blood cells can quench the fluorescence signal.[9]
Insufficient cell lysisEnsure complete lysis of red blood cells to release parasite DNA. A freeze-thaw cycle of the assay plate before adding the SYBR Green I lysis buffer can improve lysis.[9]
Low parasitemiaThe SYBR Green I assay has a detection limit. Ensure your starting parasitemia is sufficient for a robust signal (typically >0.1%).[7][8]

Issue: Inconsistent IC50 values between experiments.

Possible Cause Troubleshooting Step
Variation in initial parasitemiaStandardize the starting parasitemia for all assays.[7]
Asynchronous parasite cultureFor some drugs, the stage of the parasite life cycle can affect susceptibility. Synchronize parasite cultures (e.g., using sorbitol treatment) before setting up the assay.[1]
Drug degradationPrepare fresh drug dilutions for each experiment. Store stock solutions of this compound appropriately, protected from light and at the recommended temperature.
Pipetting errorsUse calibrated pipettes and ensure accurate serial dilutions of the drug.

Quantitative Data

The following table summarizes the 50% effective concentration (EC50) values of the related DHODH inhibitor DSM265 against wild-type and CRISPR/Cas9-edited P. falciparum Dd2 lines containing mutations in PfDHODH. This data illustrates the level of resistance conferred by these specific mutations.

Parasite LinePfDHODH GenotypeDSM265 EC50 (nM)Fold Resistance
Dd2Wild-type15.7 ± 3.4-
Dd2C276FC276F185 ± 30~11.8
Dd2C276YC276Y344 ± 58~21.9
Data adapted from a study on DSM265, a closely related DHODH inhibitor. The EC50 values are presented as mean ± standard deviation.[4]

Experimental Protocols

In Vitro Selection of DSM705-Resistant Plasmodium falciparum

This protocol describes a single-step selection method to generate drug-resistant parasites.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Leukocyte-depleted human red blood cells (RBCs)

  • This compound stock solution (in DMSO)

  • Sterile culture flasks

  • Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2

Procedure:

  • Expand a clonal P. falciparum culture to a high volume to obtain at least 1 x 10^9 parasites.[1]

  • Initiate three independent culture flasks, each with approximately 3.3 x 10^8 ring-stage parasites at 4% hematocrit and 4% parasitemia.[1]

  • Add this compound to each flask at a concentration of 10 times the experimentally determined IC50 value.[1]

  • Incubate the flasks for 48 hours, replenishing the media and drug after 24 hours.[1]

  • After 48 hours, remove the drug pressure by washing the cells with drug-free complete culture medium.

  • Resuspend the parasite pellet in fresh drug-free medium with 4% hematocrit and continue incubation.

  • Maintain the cultures with media changes on alternate days. If no parasites are visible by Giemsa-stained thin blood smear, replace 25% of the hematocrit weekly.[1]

  • Monitor the cultures for the reappearance of parasites. This may take 30-100 days.[1]

  • Once parasites recrudesce, repeat the drug exposure cycle.[1]

  • After the emergence of a stable resistant population, clone the parasites by limiting dilution to obtain a clonal resistant line.[1]

SYBR Green I-Based Drug Susceptibility Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete culture medium

  • Leukocyte-depleted human RBCs

  • This compound

  • 96-well black, clear-bottom microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1X SYBR Green I dye.

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.

  • Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add the parasite suspension to each well of the 96-well plate.

  • Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.

  • After incubation, freeze the plate at -20°C for at least 2 hours to lyse the cells.

  • Thaw the plate at room temperature.

  • Add an equal volume of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

pfdhodh Gene Sequencing

This protocol outlines the steps for amplifying and sequencing the pfdhodh gene to identify mutations.

Materials:

  • Genomic DNA extracted from wild-type and DSM705-resistant P. falciparum

  • PCR primers flanking the pfdhodh coding sequence

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • PCR machine

  • Agarose (B213101) gel electrophoresis equipment

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • Design primers to amplify the entire coding sequence of the pfdhodh gene (approximately 1.7 kb).

  • Perform PCR using high-fidelity DNA polymerase to minimize the introduction of errors. A typical PCR program would be: initial denaturation at 95°C for 2 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 68°C for 2 minutes, with a final extension at 68°C for 5 minutes.

  • Verify the PCR product size by agarose gel electrophoresis.

  • Purify the PCR product using a DNA purification kit.

  • Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Align the sequencing results from the resistant parasite line with the sequence from the parental strain to identify any mutations.

pfdhodh Gene Copy Number Variation (CNV) Analysis by qPCR

This protocol describes how to determine the copy number of the pfdhodh gene using SYBR Green-based quantitative PCR.

Materials:

  • Genomic DNA from wild-type and DSM705-resistant P. falciparum

  • qPCR primers for pfdhodh and a single-copy reference gene (e.g., β-tubulin)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Design qPCR primers for a region of the pfdhodh gene and a stable, single-copy reference gene. Ensure primers are specific and efficient.

  • Prepare a dilution series of genomic DNA from the wild-type strain to generate a standard curve.

  • Set up qPCR reactions in triplicate for both the pfdhodh and the reference gene for the wild-type and resistant gDNA samples.

  • Run the qPCR on a real-time PCR instrument. A typical program would be: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[10]

  • Analyze the data using the ΔΔCt method.[2] The copy number of pfdhodh in the resistant sample relative to the wild-type sample can be calculated using the formula: 2^-(ΔΔCt).

Visualizations

Resistance_Mechanisms cluster_drug Drug Action cluster_parasite Plasmodium falciparum cluster_resistance Resistance Mechanisms DSM705 This compound PfDHODH_WT Wild-type PfDHODH DSM705->PfDHODH_WT Inhibition PfDHODH_Mutant Mutant PfDHODH DSM705->PfDHODH_Mutant Reduced Inhibition Increased_PfDHODH Increased PfDHODH Expression DSM705->Increased_PfDHODH Overcome by higher target concentration Pyrimidine_Biosynthesis Pyrimidine Biosynthesis PfDHODH_WT->Pyrimidine_Biosynthesis Catalyzes Parasite_Growth Parasite Growth & Replication Pyrimidine_Biosynthesis->Parasite_Growth Point_Mutations Point Mutations in pfdhodh (e.g., C276F, C276Y) Point_Mutations->PfDHODH_Mutant Leads to Gene_Amplification pfdhodh Gene Amplification Gene_Amplification->Increased_PfDHODH Leads to PfDHODH_Mutant->Pyrimidine_Biosynthesis Continued Function Increased_PfDHODH->Pyrimidine_Biosynthesis Increased Catalysis

Caption: Mechanisms of resistance to this compound in Plasmodium.

Experimental_Workflow cluster_analysis Molecular Analysis cluster_results Identify Resistance Mechanism start Start with Wild-type P. falciparum selection In Vitro Selection with DSM705 start->selection resistant_line Isolate Resistant Parasite Line selection->resistant_line sequencing pfdhodh Gene Sequencing resistant_line->sequencing qpcr pfdhodh Gene Copy Number (qPCR) resistant_line->qpcr mutation Point Mutation sequencing->mutation amplification Gene Amplification qpcr->amplification

Caption: Workflow for identifying DSM705 resistance mechanisms.

References

Optimizing DSM705 hydrochloride dosage to prevent resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing DSM705 hydrochloride dosage and preventing the development of resistance in Plasmodium species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme.[1][2][3] This enzyme is critical for the de novo pyrimidine (B1678525) biosynthesis pathway in the parasite.[4] Unlike mammals, Plasmodium lacks a pyrimidine salvage pathway, making it entirely dependent on this de novo synthesis for survival. By inhibiting DHODH, this compound depletes the parasite's pyrimidine pool, thereby inhibiting DNA and RNA synthesis and leading to parasite death. The compound shows high selectivity for the Plasmodium enzyme over the human homologue.[1][2][3]

Q2: What are the known mechanisms of resistance to DHODH inhibitors like this compound in Plasmodium?

Resistance to DHODH inhibitors in Plasmodium falciparum primarily arises through two mechanisms:

  • Point mutations in the dhodh gene: Specific amino acid substitutions in the drug-binding pocket of the DHODH enzyme can reduce the binding affinity of the inhibitor, thereby conferring resistance. For the related DHODH inhibitor DSM265, mutations such as C276F have been identified both in vitro and in clinical settings.[3] Other mutations in the binding site have also been selected for in vitro.[1][3]

  • Gene amplification of the dhodh gene: An increase in the copy number of the dhodh gene can lead to overexpression of the DHODH enzyme. This increased target concentration can overcome the inhibitory effect of the drug, resulting in a resistant phenotype.[1][4]

Q3: How can I determine the starting dosage for my in vitro resistance selection experiments?

A common starting point for in vitro resistance selection is to use a drug concentration that is a multiple of the 50% inhibitory concentration (IC50). A typical approach is to start with a concentration of 3-5 times the IC50 of the wild-type parasite strain.[2] Some protocols also utilize higher concentrations, such as 10 times the IC50, applied intermittently.[1] It is crucial to first accurately determine the IC50 of this compound for your specific parasite strain.

Q4: What is a typical timeline for the in vitro selection of resistance to DHODH inhibitors?

The time required to select for resistant parasites can vary significantly depending on the starting parasite inoculum, the drug pressure applied, and the specific parasite strain. For DHODH inhibitors, resistance can emerge in as little as 4-5 weeks, but the process can take up to 60 days or longer.[2] Continuous monitoring of the culture for recrudescence is essential.

Troubleshooting Guides

Problem 1: No resistant parasites emerge after prolonged drug pressure.
Possible Cause Troubleshooting Step
Insufficient starting parasite population: The spontaneous mutation rate is low, requiring a large number of parasites to increase the probability of a resistant mutant arising.Ensure you start the selection with a sufficiently large and genetically diverse parasite population (e.g., >10^8 parasites).
Drug concentration is too high: A concentration that is excessively high may kill all parasites, including any potential resistant mutants, before they have a chance to replicate.Consider reducing the drug pressure to a lower multiple of the IC50 (e.g., 2-3x IC50) or using an intermittent pressure strategy where the drug is removed for a period to allow for parasite recovery.
Poor parasite culture health: Unhealthy parasites are less likely to survive and propagate, even with a resistance mutation.Regularly monitor the health of your parasite cultures by microscopy (Giemsa-stained smears) and ensure optimal culture conditions (hematocrit, media changes, gas mixture).
Inaccurate IC50 determination: An overestimated IC50 will lead to the use of an excessively high drug concentration for selection.Re-determine the IC50 of this compound for your parasite strain using a standardized protocol and multiple biological replicates.
Problem 2: The selected resistant parasites show a very high level of resistance (high IC50 fold-shift).
Possible Cause Troubleshooting Step
Selection of a high-level resistance mutation: A single point mutation in the DHODH binding site can lead to a significant increase in the IC50.Sequence the dhodh gene of the resistant parasites to identify any point mutations. Compare the identified mutations to those known to confer resistance to other DHODH inhibitors.
Gene amplification: A significant increase in the copy number of the dhodh gene can result in a high level of resistance.Perform quantitative PCR (qPCR) to determine the copy number of the dhodh gene in the resistant parasites compared to the wild-type parent strain.
Off-target resistance mechanisms: Although less common for DHODH inhibitors, resistance could potentially arise through other mechanisms.Consider whole-genome sequencing of the resistant line to identify other potential genetic changes.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against Plasmodium Species

Parameter P. falciparum DHODH (PfDHODH) P. vivax DHODH (PvDHODH) P. falciparum 3D7 cells (EC50)
IC50/EC50 (nM) 955212

Data sourced from MedchemExpress and InvivoChem.[1][2][3]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice

Parameter Value Experimental Conditions
Maximum Parasite Killing Dose 50 mg/kgp.o. twice a day for 6 days
Oral Bioavailability (F) 70-74%Single p.o. dose of 2.6 and 24 mg/kg
Half-life (t1/2) 3.4 - 4.5 hSingle p.o. dose of 2.6 and 24 mg/kg
Maximum Concentration (Cmax) 2.6 - 20 µMSingle p.o. dose of 2.6 and 24 mg/kg

Data sourced from MedchemExpress and InvivoChem.[1][2][3]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol is based on the SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • This compound

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • Human erythrocytes

  • 96-well black, clear-bottom plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Methodology:

  • Prepare Drug Dilutions: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control (0.5% DMSO).

  • Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage.

  • Assay Setup: Adjust the synchronized culture to a final parasitemia of 0.5% and a hematocrit of 2%. Add 100 µL of this parasite suspension to each well of the pre-drugged plate.

  • Incubation: Incubate the plate for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour.

  • Fluorescence Reading: Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Selection of this compound Resistant P. falciparum

This protocol describes a continuous drug pressure method.

Materials:

  • High-density P. falciparum culture (e.g., 3D7 strain)

  • This compound

  • Complete parasite culture medium

  • Human erythrocytes

  • Culture flasks (T25 or T75)

Methodology:

  • Initiate Culture: Start a large-scale culture with a high parasite load (e.g., 10^8 - 10^9 parasites).

  • Apply Drug Pressure: Add this compound to the culture at a concentration of 3-5 times the predetermined IC50.

  • Maintain Culture: Maintain the culture under drug pressure, changing the media and adding fresh erythrocytes as needed. Monitor for parasite recrudescence by making Giemsa-stained blood smears every 2-3 days.

  • Increase Drug Pressure (Optional): Once parasites have re-emerged and the culture is stable, you can gradually increase the drug concentration to select for higher levels of resistance.

  • Isolate Resistant Clones: Once a stable resistant population is established, clone the resistant parasites by limiting dilution to obtain a clonal line for further characterization.

  • Characterize Resistance: Determine the IC50 of the resistant clone and sequence the dhodh gene to identify potential mutations. Perform qPCR to assess gene amplification.

Visualizations

Signaling_Pathway cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines DHODH->Orotate DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Parasite_Death Parasite Death DSM705 This compound DSM705->DHODH Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_selection Resistance Selection cluster_characterization Characterization of Resistance Start_Culture Start high-density P. falciparum culture Apply_Pressure Apply continuous drug pressure (3-5x IC50) Start_Culture->Apply_Pressure Determine_IC50 Determine wild-type IC50 of DSM705 HCl Determine_IC50->Apply_Pressure Monitor Monitor for recrudescence (Giemsa smears) Apply_Pressure->Monitor Monitor->Apply_Pressure No recrudescence Increase_Pressure Increase drug pressure (optional) Monitor->Increase_Pressure Recrudescence Clone_Parasites Clone resistant parasites (limiting dilution) Monitor->Clone_Parasites Stable resistance Increase_Pressure->Monitor Determine_Resistant_IC50 Determine IC50 of resistant clone Clone_Parasites->Determine_Resistant_IC50 Sequence_DHODH Sequence dhodh gene Clone_Parasites->Sequence_DHODH qPCR qPCR for dhodh copy number Clone_Parasites->qPCR

Caption: Workflow for in vitro selection of DSM705 HCl resistance.

Logical_Relationship cluster_resistance Mechanisms of Resistance cluster_outcome Phenotypic Outcome Point_Mutation Point Mutation in dhodh Reduced_Binding Reduced DSM705 HCl binding to DHODH Point_Mutation->Reduced_Binding Gene_Amplification Gene Amplification of dhodh Increased_DHODH Increased DHODH enzyme level Gene_Amplification->Increased_DHODH Resistance Drug Resistance (Increased IC50) Reduced_Binding->Resistance Increased_DHODH->Resistance

References

Troubleshooting inconsistent results in DHODH inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Dihydroorotate Dehydrogenase (DHODH) inhibition assays. Inconsistent results can arise from a variety of factors, from suboptimal assay conditions to cell line-specific biology. This guide offers a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Issue 1: Higher than expected IC50 value or reduced inhibitor efficacy.

Possible Causes and Solutions:

  • Presence of Uridine (B1682114) in Culture Medium: Standard fetal bovine serum (FBS) contains uridine, which can be utilized by cells through the pyrimidine (B1678525) salvage pathway, thereby bypassing the block in the de novo synthesis pathway caused by DHODH inhibition.[1][2]

    • Solution: Use dialyzed FBS to remove small molecules like uridine. To confirm an on-target effect, include a control group treated with the DHODH inhibitor and supplemented with exogenous uridine (e.g., 100 µM).[2]

  • Compound Instability or Degradation: Improper storage or handling of the inhibitor stock solution can lead to its degradation.

    • Solution: Prepare fresh stock solutions from powder and aliquot them to avoid multiple freeze-thaw cycles. Protect stock solutions from light.[3]

  • Compound Precipitation: High concentrations of the inhibitor in the final culture medium may lead to precipitation, especially if the DMSO concentration is too high.[3]

    • Solution: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare intermediate dilutions of the stock solution in the culture medium before adding to the wells and visually inspect for any signs of precipitation.[3]

  • Low Cell Proliferation Rate: Cells with a low proliferation rate are less dependent on de novo pyrimidine synthesis and thus less sensitive to DHODH inhibition.[3]

    • Solution: Use rapidly proliferating cell lines and ensure cells are in the logarithmic growth phase during the experiment.[3]

  • Active Pyrimidine Salvage Pathway: The cell line used may have a highly active pyrimidine salvage pathway, making it less reliant on the de novo pathway.[3][4]

    • Solution: Consider using cell lines known to be sensitive to DHODH inhibitors. Alternatively, you can try to inhibit the salvage pathway, although this may have confounding effects.[3]

  • Incorrect Assay Conditions: The assay duration may be too short to observe a significant effect.

    • Solution: Increase the incubation time with the inhibitor (e.g., 48-72 hours) to allow for the depletion of the pyrimidine pool and subsequent effects on cell proliferation.[3]

Issue 2: High variability between replicate wells or experiments.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a common source of variability.[1][3]

    • Solution: Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and proper pipetting techniques.[3] Consider avoiding the outer wells of the plate, which are more prone to evaporation, and instead fill them with sterile water or PBS to maintain humidity.[1]

  • Variability in Reagents: Lot-to-lot variation in reagents, especially serum, can contribute to inconsistent results.[2]

    • Solution: Keep meticulous records of the lot numbers for all reagents. When receiving a new lot of inhibitor or serum, perform a validation experiment to compare its performance against the previous lot.[2]

  • Inconsistent Inhibitor Concentration: Errors in preparing stock solutions and working dilutions can lead to variability.

    • Solution: Ensure accurate and consistent preparation of inhibitor solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Issue 3: Uridine rescue experiment does not reverse the effect of the inhibitor.

Possible Causes and Solutions:

  • Off-Target Effects: At high concentrations, the inhibitor might have off-target effects that are not related to DHODH inhibition.[3]

  • Insufficient Uridine Concentration: The concentration of uridine may be insufficient to fully rescue the cells.[6]

    • Solution: Titrate the concentration of uridine. While 100 µM is a common starting point, concentrations ranging from 10 µM to 1 mM have been reported.[6]

  • Timing of Uridine Addition: The timing of uridine supplementation relative to the inhibitor treatment can influence the outcome.

    • Solution: Typically, uridine is added concurrently with the DHODH inhibitor. If rescue is not observed, consider pre-incubating the cells with uridine for a short period (e.g., 1-2 hours) before adding the inhibitor.[6]

Data Presentation

Table 1: Comparative IC50 Values of Various DHODH Inhibitors

InhibitorTargetIC50 (nM)Cell Line / Assay Condition
Dhodh-IN-16Human DHODH0.396Enzymatic Assay
Dhodh-IN-16-0.2MOLM-13 Cell Viability
BAY 2402234Human DHODH0.42Enzymatic Assay[7]
BrequinarHuman DHODH2.1 - 5.2Enzymatic Assay[1][7]
TeriflunomideHuman DHODH24.5Enzymatic Assay[7]
Dhodh-IN-1DHODH Enzyme25in vitro enzymatic assay[2]
Dhodh-IN-1Jurkat cells20Cell proliferation assay[2]
LeflunomideHuman DHODH332.9Enzymatic Assay[7]
A77 1726 (Active Metabolite of Leflunomide)Human DHODH411-[8]
hDHODH-IN-12Human DHODH421-[3]
TeriflunomideHuman DHODH~1000Enzymatic Assay[1]
LeflunomideHuman DHODH2500Enzymatic Assay[1]

Note: IC50 values can vary depending on the specific assay conditions, cell line, and laboratory.[9]

Experimental Protocols

Protocol 1: DHODH Enzyme Inhibition Assay (DCIP-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP).[4][8]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)[4]

  • L-dihydroorotate (DHO)

  • Decylubiquinone (B1670182) (a soluble analog of Coenzyme Q10)

  • 2,6-dichloroindophenol (DCIP)

  • DHODH inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the DHODH inhibitor in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions. Include a DMSO-only vehicle control and a no-enzyme control.[8]

  • Add the recombinant DHODH enzyme to all wells except the no-enzyme control and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.[4]

  • Prepare a reaction mixture containing DHO and decylubiquinone in the assay buffer.

  • Initiate the reaction by adding the DCIP solution to each well.

  • Immediately monitor the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[4][8]

  • Calculate the rate of DCIP reduction, which is proportional to DHODH activity.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to calculate the IC50 value.[4]

Protocol 2: Cell Viability Assay (e.g., WST-1 or CellTiter-Glo®)

This protocol determines the effect of a DHODH inhibitor on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium (consider using dialyzed FBS)

  • DHODH inhibitor stock solution (in DMSO)

  • Uridine stock solution (for rescue experiments)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., WST-1 or CellTiter-Glo®)

  • Microplate reader or luminometer

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and let them attach overnight.[2][10]

  • Prepare serial dilutions of the DHODH inhibitor in culture medium. For rescue experiments, prepare a parallel set of dilutions also containing a final concentration of 100 µM uridine.[2]

  • Remove the overnight culture medium and add the medium containing the different concentrations of the inhibitor (with or without uridine). Include a vehicle control (DMSO) and an untreated control.[2]

  • Incubate the plate for a suitable duration (e.g., 72 hours).[2]

  • At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.[2][10]

  • Incubate for the recommended time (e.g., 1-4 hours for WST-1, 10 minutes for CellTiter-Glo®).[2][10]

  • Measure the absorbance or luminescence using a plate reader.[2][10]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2][10]

Mandatory Visualization

DHODH_Pathway DHODH Signaling Pathway and Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP via UMP Synthase DHODH->Orotate Product Inhibitor Inhibitor Inhibitor->DHODH Inhibition Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides Further Synthesis DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Essential for Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Drives Troubleshooting_Workflow Troubleshooting Workflow for DHODH Assays Inconsistent_Results Inconsistent Results (e.g., High IC50, Variability) Check_Reagents Check Reagents - Inhibitor stability - Lot-to-lot consistency - Uridine in FBS Inconsistent_Results->Check_Reagents Optimize_Assay_Conditions Optimize Assay Conditions - Incubation time - Cell density - DMSO concentration Inconsistent_Results->Optimize_Assay_Conditions Evaluate_Cell_Line Evaluate Cell Line - Proliferation rate - Salvage pathway activity Inconsistent_Results->Evaluate_Cell_Line Perform_Controls Perform Controls - Uridine rescue - Positive control inhibitor Check_Reagents->Perform_Controls Optimize_Assay_Conditions->Perform_Controls Evaluate_Cell_Line->Perform_Controls Data_Analysis Consistent & Reliable Data Perform_Controls->Data_Analysis

References

Impact of serum proteins on DSM705 hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSM705 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this potent antimalarial compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a particular focus on the impact of serum proteins on the activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, pyrrole-based antimalarial compound.[1][2][3] It functions as a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of DNA and RNA in the malaria parasite.[4] this compound exhibits nanomolar potency against the DHODH of both Plasmodium falciparum and Plasmodium vivax while showing no significant inhibition of the mammalian DHODH enzyme, highlighting its selectivity.[1][2]

Q2: How do serum proteins, such as human serum albumin (HSA), affect the in vitro activity of antimalarial drugs?

Serum proteins, particularly albumin, can bind to drugs in the bloodstream, which can significantly impact their pharmacological activity.[5][6] Only the unbound or "free" fraction of a drug is available to exert its therapeutic effect.[7][8] Therefore, high levels of protein binding can lead to a decrease in the apparent in vitro potency of a drug, often observed as an increase in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The interaction between a drug and serum albumin can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

Q3: Is there specific data on the binding of this compound to serum proteins?

Currently, there is no publicly available quantitative data specifically detailing the serum protein binding percentage or binding affinity of this compound. However, studies on a structurally related DHODH inhibitor, DSM265, have shown that its EC50 values are lower in media that do not contain human serum. This suggests that serum protein binding is a significant factor for this class of compounds and likely influences the in vitro activity of this compound.

Troubleshooting Guide

Issue 1: Higher than expected IC50/EC50 values in in vitro parasite growth assays.

Possible Cause: The presence of serum or albumin in the culture medium is binding to this compound, reducing the concentration of the free, active compound.

Suggested Solution:

  • Quantify the Impact of Serum: Perform your parasite growth inhibition assay in parallel with varying concentrations of human serum or bovine serum albumin (BSA) in the culture medium (e.g., 0.5%, 2%, 5%, 10%). This will help you determine the extent to which serum proteins affect the IC50/EC50 values of this compound.

  • Assay in Low-Protein Medium: If possible, adapt your assay to a low-protein or serum-free medium to determine the baseline potency of the compound. Note that parasite health may be compromised in such conditions.

  • Incorporate Protein Binding in Calculations: When comparing in vitro data with in vivo models, it is crucial to consider the free fraction of the drug.

Issue 2: Discrepancy between enzymatic inhibition (DHODH assay) and whole-cell (parasite) activity.

Possible Cause:

  • Cellular Permeability: this compound may have limited permeability across the parasite's cell membranes.

  • Efflux Pumps: The parasite may be actively transporting the compound out of the cell.

  • Intracellular Protein Binding: The compound may bind to intracellular components, reducing its availability to the target enzyme.

Suggested Solution:

  • Permeability Assays: Conduct cellular permeability assays (e.g., using Caco-2 cells as a model) to assess the ability of this compound to cross biological membranes.

  • Efflux Pump Inhibitor Studies: Co-incubate the parasites with known efflux pump inhibitors to see if the potency of this compound increases.

  • Metabolic Stability: Assess the stability of this compound in the presence of parasite lysates to rule out metabolic degradation.

Quantitative Data Summary

While specific data for this compound is not available, the following table provides data for the related compound DSM265, which illustrates the impact of serum proteins on the activity of DHODH inhibitors.

CompoundAssay ConditionParameterValueReference
DSM265 P. falciparum growth in medium with 10% human serumEC50Higher values observed
P. falciparum growth in medium without human serumEC50Lower values observed
Human Plasma Protein Binding Data in Table S9 of reference
0.5% Albumax II in RPMI-1640 Protein Binding Data in Table S9 of reference
10% Fetal Calf Serum in DMEM Protein Binding Data in Table S9 of reference
10% Human Serum in RPMI-1640 Protein Binding Data in Table S9 of reference

Note: The exact quantitative values for DSM265 protein binding are located in the supplementary information (Table S9) of the cited publication.

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)

This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, and supplemented with serum or Albumax II)

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with SYBR Green I dye)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Serially dilute this compound in the culture medium in a separate 96-well plate.

  • Transfer the diluted compound to the black 96-well assay plate. Include positive (no drug) and negative (no parasites) controls.

  • Add the parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant Plasmodium DHODH enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • L-dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of this compound. Include a DMSO vehicle control.

  • Pre-incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the reaction by adding a solution containing L-dihydroorotate and DCIP to each well.

  • Immediately monitor the decrease in absorbance at 600 nm over time in kinetic mode.

  • Calculate the initial reaction rate for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 3: Drug-Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is a standard method to determine the fraction of a drug that is unbound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cut-off (e.g., 8-12 kDa)

  • Human plasma or a solution of human serum albumin

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • LC-MS/MS for quantification

Procedure:

  • Spike the human plasma with this compound at a known concentration.

  • Add the spiked plasma to one chamber of the dialysis cell and PBS to the other chamber.

  • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) and the percentage of protein binding.

Visualizations

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis DSM705_HCl DSM705 HCl DSM705_HCl->DHODH Inhibition Troubleshooting_Workflow Start High In Vitro IC50 Check_Medium Check Serum/Albumin in Culture Medium Start->Check_Medium High_Serum High Serum/Albumin Content Check_Medium->High_Serum Yes Low_Serum Low/No Serum Check_Medium->Low_Serum No Hypothesis1 Hypothesis: Protein binding is reducing free drug concentration. High_Serum->Hypothesis1 Hypothesis2 Hypothesis: Other factors like permeability or efflux are at play. Low_Serum->Hypothesis2 Action1 Perform serum shift assay to quantify the effect. Hypothesis1->Action1 Experimental_Workflow_Protein_Binding Start Start Prepare_Samples Spike Plasma with DSM705 HCl Start->Prepare_Samples Dialysis Equilibrium Dialysis (Plasma vs. Buffer) Prepare_Samples->Dialysis Sampling Collect Samples from Both Chambers Dialysis->Sampling Analysis Quantify Drug by LC-MS/MS Sampling->Analysis Calculation Calculate % Bound and Fraction Unbound Analysis->Calculation

References

Validation & Comparative

A Comparative Guide to DSM705 Hydrochloride and DSM265: Efficacy and Safety Profiles of Novel Antimalarial DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety profiles of two promising antimalarial compounds, DSM705 hydrochloride and DSM265. Both compounds are potent inhibitors of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a clinically validated target for malaria treatment and prevention.[1][2] This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their potential as next-generation antimalarials.

Executive Summary

DSM265 was the first DHODH inhibitor to enter clinical development for malaria, demonstrating good safety and efficacy in early trials.[1] However, its development was halted due to off-target toxicity in long-term preclinical studies.[1] DSM705, a pyrrole-based DHODH inhibitor, was developed subsequently with an improved profile, including better solubility, a reduced risk of resistance, and enhanced selectivity against non-human enzymes used in toxicity studies.[1] While DSM705 is less potent than DSM265, it represents a promising candidate for malaria chemoprevention.[1]

Data Presentation

Table 1: In Vitro Efficacy against Plasmodium Species
CompoundTargetIC50 (nM)Target OrganismEC50 (nM)StrainReference
This compound PfDHODH95P. falciparum123D7[3][4]
PvDHODH52P. vivax--[3][4]
DSM265 PfDHODH8.9P. falciparum4.33D7
PvDHODH-P. vivax--

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; PfDHODH: Plasmodium falciparum dihydroorotate dehydrogenase; PvDHODH: Plasmodium vivax dihydroorotate dehydrogenase.

Table 2: In Vivo Efficacy in Mouse Models
CompoundMouse ModelDosing RegimenEfficacyReference
This compound SCID mice with P. falciparum50 mg/kg, p.o., twice daily for 6 daysFully suppressed parasitemia by days 7-8[3][4]
DSM265 NOD-scid IL-2Rγnull (NSG) mice1.5 mg/kg, p.o., twice dailyED90 of 3 mg/kg per day

p.o.: oral administration; ED90: 90% effective dose.

Table 3: Comparative Pharmacokinetic Profile
CompoundSpeciesAdministrationBioavailability (%)t1/2 (h)Cmax (µM)Reference
This compound Swiss outbred mice2.6 mg/kg, single p.o.743.42.6[3][4]
24 mg/kg, single p.o.704.520[3][4]
DSM265 HumansSingle oral dose-86-118-[5]
MiceSingle oral dose-2-4-

t1/2: half-life; Cmax: maximum plasma concentration.

Table 4: Safety Profile Summary
CompoundStudy TypeKey FindingsReference
This compound PreclinicalNo inhibition of mammalian DHODHs. Improved selectivity versus enzymes from non-human species used for toxicity studies compared to DSM265.[1][3]
DSM265 PreclinicalWell-tolerated in repeat-dose and cardiovascular safety studies in mice and dogs. Not mutagenic.[6][7]
Clinical (Phase 1 & 2)Generally well-tolerated in humans. Most common adverse events were headache, pyrexia, and gastrointestinal symptoms. No treatment-related serious adverse events reported. Evidence of resistance-associated mutations in recurring parasites.[5][8][9][10]

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

The activity of DHODH is typically measured by monitoring the reduction of a dye like 2,6-dichloroindophenol (B1210591) (DCIP). The assay is conducted in a buffer solution (e.g., 100 mM HEPES, pH 8.0) containing NaCl, glycerol, and a detergent like Triton X-100. The reaction is initiated by adding the enzyme to a mixture of the buffer, the substrate L-dihydroorotate, and the test compound. The change in absorbance at 600 nm is measured over time to determine the enzyme's activity. IC50 values are then calculated from dose-response curves.[11][12]

In VitroPlasmodium falciparum Growth Inhibition Assay

P. falciparum cultures are maintained in human red blood cells in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I.[13] For the assay, synchronized parasite cultures (typically at the ring stage) are exposed to serial dilutions of the test compounds in 96-well plates.[14] Parasite growth is assessed after one or two replication cycles (48 or 96 hours) by various methods, including microscopy with Giemsa-stained smears, measurement of parasite lactate (B86563) dehydrogenase (pLDH) activity, or using fluorescent DNA-intercalating dyes.[15] EC50 values are determined from the resulting dose-response curves.[14]

In Vivo Efficacy Testing in SCID Mouse Model

Severe combined immunodeficient (SCID) mice engrafted with human red blood cells are used to establish P. falciparum infections.[16] Mice are inoculated with parasitized erythrocytes, and treatment with the test compounds is initiated.[17] Drug administration is typically oral, and the treatment is continued for a set number of days.[17] Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.[17] The efficacy of the compound is evaluated based on the reduction in parasitemia compared to a vehicle-treated control group.[18][19]

Visualizations

Antimalarial_Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_preclinical Preclinical Development Target_Assay Target-based Assay (DHODH Inhibition) Cell_Assay Cell-based Assay (P. falciparum Growth) Target_Assay->Cell_Assay Efficacy_Model Efficacy Model (SCID Mouse) Cell_Assay->Efficacy_Model Tox_Model Toxicology Model Efficacy_Model->Tox_Model ADME_PK ADME/PK Studies Tox_Model->ADME_PK Safety_Pharm Safety Pharmacology ADME_PK->Safety_Pharm Development_Relationship DHODH_Target DHODH as a Validated Target DSM265 DSM265 (Lead Compound) DHODH_Target->DSM265 Clinical_Trials Clinical Trials (Phase 1 & 2) DSM265->Clinical_Trials Toxicity_Issues Preclinical Toxicity Clinical_Trials->Toxicity_Issues DSM705 DSM705 (Optimized Compound) Toxicity_Issues->DSM705 Leads to Development of Improved_Profile Improved Profile: - Solubility - Resistance - Selectivity DSM705->Improved_Profile

References

Validation of DSM705 hydrochloride antimalarial activity in different Plasmodium species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimalarial activity of DSM705 hydrochloride with other established antimalarial agents across different Plasmodium species. The information is supported by experimental data, detailed protocols, and visualizations to aid in understanding its mechanism of action and potential role in malaria treatment and prevention.

Executive Summary

This compound is a potent, orally active antimalarial compound that targets the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway of the parasite.[1] Unlike humans, Plasmodium parasites rely solely on the de novo synthesis of pyrimidines, making DHODH an attractive drug target.[2][3] DSM705 exhibits potent activity against both Plasmodium falciparum and Plasmodium vivax, including strains resistant to conventional antimalarials like chloroquine (B1663885). This guide presents a comparative analysis of its in vitro efficacy against these key malaria-causing species, alongside data for comparator drugs such as chloroquine and artemisinin (B1665778) derivatives.

Comparative In Vitro Antimalarial Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other antimalarial agents against various Plasmodium strains. Lower IC50 values indicate higher potency.

Table 1: In Vitro Activity against Plasmodium falciparum

CompoundStrainChloroquine SensitivityIC50 (nM)Reference
DSM705 Pf3D7Sensitive12[1]
Chloroquine3D7Sensitive70 - 80[4]
ChloroquineDd2ResistantLow micromolar[4]
ChloroquineW2Resistant4.5 µM[4]
ArtemisininVariousSensitive & Resistant3 - 108[5]
DihydroartemisininVariousSensitive & Resistant4.7 - 23[5]
ArtemetherVariousSensitive & Resistant0.98 - 6.1[5]

Table 2: In Vitro Activity against Plasmodium vivax

CompoundIC50 (nM)Reference
DSM705 (for PvDHODH) 52[1]
Chloroquine22.1[6]
Dihydroartemisinin3.4[6]
Artesunate3.2[6]
Mefloquine92[6]
Piperaquine106.5[6]

Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound selectively inhibits the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo pyrimidine biosynthetic pathway. By blocking this pathway, DSM705 deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death. A key advantage of this mechanism is its selectivity for the parasite enzyme over the human homologue, minimizing potential host toxicity.[1][2][7]

DHODH_Inhibition_Pathway cluster_parasite Plasmodium Parasite cluster_pathway De Novo Pyrimidine Biosynthesis cluster_drug Drug Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT OMPDC DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DSM705 This compound DSM705->Orotate Inhibits caption Mechanism of Action of this compound

Mechanism of action of this compound.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is widely used for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

1. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum)

  • Test compounds (this compound, chloroquine, etc.) dissolved in DMSO

  • Sterile 96-well black, clear-bottom microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Incubator with a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C

2. Procedure:

  • Drug Plate Preparation: Serially dilute the test compounds in complete medium in a separate 96-well plate. Transfer 100 µL of each dilution to the assay plate in triplicate. Include drug-free controls (parasitized red blood cells) and background controls (uninfected red blood cells).[8]

  • Parasite Seeding: Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in complete medium. Add 100 µL of this suspension to each well of the drug plate.[8][9]

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.[9]

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock solution to each well.[8] Incubate in the dark at room temperature for 1-2 hours.[9]

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader.[9]

  • Data Analysis: Subtract the background fluorescence (uninfected RBCs) from all readings. Normalize the data to the drug-free control (100% growth) and plot the percentage of inhibition against the drug concentration. Calculate the IC50 value using a non-linear regression model.[8]

Experimental_Workflow start Start drug_prep Prepare Drug Dilutions in 96-well plate start->drug_prep parasite_prep Prepare Synchronized Ring-Stage Parasite Culture start->parasite_prep seeding Add Parasite Culture to Drug Plate drug_prep->seeding parasite_prep->seeding incubation Incubate for 72h at 37°C seeding->incubation lysis Lyse Cells and Stain DNA with SYBR Green I incubation->lysis reading Read Fluorescence (Ex: 485nm, Em: 530nm) lysis->reading analysis Data Analysis: Normalize and Calculate IC50 reading->analysis end End analysis->end caption Workflow for SYBR Green I Antimalarial Assay

Workflow for the SYBR Green I antimalarial assay.

Resistance and Cross-Resistance

Resistance to antimalarial drugs is a major public health concern. For DHODH inhibitors like DSM705, resistance can emerge through several mechanisms.

  • Target Modification: Point mutations in the dhodh gene can alter the drug-binding site, reducing the affinity of the inhibitor.[10][11]

  • Gene Amplification: An increase in the copy number of the dhodh gene can lead to higher levels of the target enzyme, requiring a higher drug concentration for effective inhibition.[11][12]

Importantly, parasites that develop resistance to one DHODH inhibitor may exhibit cross-resistance to other inhibitors with similar chemical scaffolds. However, they can sometimes show increased sensitivity to inhibitors with different chemical structures, a phenomenon known as "collateral sensitivity".[13] This highlights the importance of developing a diverse portfolio of DHODH inhibitors.

Resistance_Development cluster_mechanisms Mechanisms of Resistance start Drug Pressure (e.g., DSM705) selection Selection of Resistant Parasites start->selection mutation Point Mutations in DHODH Gene selection->mutation leads to amplification Amplification of DHODH Gene selection->amplification leads to outcome Reduced Drug Efficacy mutation->outcome amplification->outcome caption Logical Flow of Resistance Development

Logical flow of resistance development to DHODH inhibitors.

Conclusion

This compound demonstrates potent in vitro activity against key human malaria parasites, P. falciparum and P. vivax. Its novel mechanism of action, targeting the essential pyrimidine biosynthesis pathway, makes it a promising candidate for further development, particularly in the context of increasing resistance to existing antimalarials. The data presented in this guide provides a foundation for comparative evaluation and highlights the importance of continued research into DHODH inhibitors as a valuable class of antimalarial agents.

References

Head-to-head comparison of DSM705 hydrochloride and atovaquone

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of DSM705 Hydrochloride and Atovaquone (B601224) for Antimalarial Drug Development

This guide provides a detailed, objective comparison of two prominent antimalarial compounds, this compound and atovaquone. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their mechanisms of action, efficacy, pharmacokinetics, and safety profiles.

Introduction

This compound is a novel, pyrrole-based selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme.[1][2] It represents a targeted approach to antimalarial therapy by disrupting a crucial metabolic pathway for parasite survival.

Atovaquone is a hydroxynaphthoquinone that has been a cornerstone of malaria treatment and prophylaxis for years, typically in a fixed-dose combination with proguanil (B194036) (Malarone®).[3][4] Its mechanism involves the inhibition of the parasite's mitochondrial electron transport chain.[3][5][6]

This guide will delve into the distinct and overlapping characteristics of these two compounds to inform future research and development efforts.

Mechanism of Action

The primary difference between DSM705 and atovaquone lies in their molecular targets within the Plasmodium parasite.

This compound: Directly inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH) in the de novo pyrimidine (B1678525) biosynthesis pathway. Plasmodium parasites are dependent on this pathway as they lack the pyrimidine salvage pathways found in their human hosts.[7] This selective inhibition halts the production of pyrimidines, which are essential for DNA and RNA synthesis, thereby stopping parasite replication.[1][8][9]

G cluster_pathway Plasmodium Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate (B84403) + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (DNA/RNA Synthesis) UMP->Pyrimidines DSM705 DSM705 DHODH_node DHODH DSM705->DHODH_node Inhibits

Fig 1. Mechanism of action of this compound.

Atovaquone: Targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[3][10][11] By acting as a competitive inhibitor of ubiquinol (B23937), atovaquone disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential.[5][6] This has a dual effect: it halts ATP synthesis and indirectly inhibits DHODH, as the parasite's DHODH is coupled to the electron transport chain. This ultimately blocks pyrimidine biosynthesis.[3][11]

G cluster_mito Plasmodium Mitochondrion ETC_I Complex I/II Ubiquinone_Pool Ubiquinone Pool (Q/QH2) ETC_I->Ubiquinone_Pool ETC_III Cytochrome bc1 (Complex III) Ubiquinone_Pool->ETC_III DHODH DHODH Ubiquinone_Pool->DHODH ETC_IV Complex IV ETC_III->ETC_IV ATP_Synthase ATP Synthase ETC_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrimidines Pyrimidine Biosynthesis DHODH->Pyrimidines Atovaquone Atovaquone Atovaquone->ETC_III Inhibits

Fig 2. Mechanism of action of atovaquone.

Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and atovaquone. Data has been compiled from separate studies as no direct head-to-head trials are publicly available.

Table 1: In Vitro Activity
ParameterThis compoundAtovaquone
Target Enzyme IC₅₀ PfDHODH: 95 nM[1][8] PvDHODH: 52 nM[1][8]-
Cell-based EC₅₀ (P. falciparum) Pf3D7: 12 nM[8]Varies by strain; generally low nM range.
Selectivity No inhibition of mammalian DHODHs[1][9]Selectively inhibits the malarial cytochrome bc1 complex[10]
Resistance Reduced risk profile compared to earlier DHODH inhibitors[7]Resistance can emerge via mutations in the cytochrome b gene[6][10]
Table 2: Pharmacokinetic Profile
ParameterThis compound (in mice)Atovaquone (in humans)
Bioavailability (F) 70 - 74% (oral)[1][8]Low and variable; increased 2-3x with fat[12]
Half-life (t₁/₂) 3.4 - 4.5 hours[1][9]~50 - 84 hours[3]
Peak Plasma Conc. (Cₘₐₓ) 2.6 - 20 µM[1][9]3.74 µM (single dose)[3]
Plasma Clearance (CL) 2.8 mL/min/kg (IV)[1][8]Oral clearance varies by weight and race[13]
Volume of Distribution (Vₛₛ) 1.3 L/kg (IV)[1][8]7.98 L/kg[3][13]
Protein Binding Data not available>99.5%[3]
Excretion Data not availablePrimarily fecal (>94% unchanged)[12]

Safety and Tolerability

This compound: While specific clinical safety data is limited as the compound was not advanced to later-stage trials, its high selectivity for the parasite enzyme over its human homolog suggests a favorable safety profile.[1][7]

Atovaquone: Generally well-tolerated, both for treatment and prophylaxis.[14][15]

  • Common Adverse Events: Abdominal pain, nausea, vomiting, headache, and diarrhea.[16]

  • Serious Adverse Events: Rare, but can include liver-related issues and rash.[5][16]

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation of antimalarial compounds. Below are methodologies for key experiments relevant to the characterization of DSM705 and atovaquone.

Experimental Workflow: In Vitro Antimalarial Screening

The following diagram illustrates a typical workflow for screening compounds against P. falciparum.

G start Start: Compound Library culture Maintain P. falciparum Culture start->culture plate Prepare 96-well Plates (Serial Dilutions) culture->plate infect Add Parasite Culture to Plates plate->infect incubate Incubate (48-72h) in controlled atmosphere infect->incubate assay Perform Growth Assay (e.g., SYBR Green, pLDH, or [3H]-hypoxanthine incorporation) incubate->assay read Read Plates (Fluor/Abs/Scintillation) assay->read analyze Data Analysis: Calculate IC50/EC50 read->analyze end End: Identify Hits analyze->end

Fig 3. General workflow for in vitro antimalarial drug screening.
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite nucleic acid synthesis.[17]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or W2 strains) in RPMI-1640 medium supplemented with human serum or Albumax I, and human erythrocytes (O+).[18][19] Maintain cultures in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Plate Preparation: Serially dilute test compounds in 96-well microtiter plates. Include drug-free wells as negative controls and known antimalarials (e.g., chloroquine) as positive controls.

  • Assay Initiation: Adjust parasite culture to 0.5% parasitemia and 2.5% hematocrit. Add 200 µL of this suspension to each well of the pre-dosed plates.

  • Incubation: Incubate plates for 24 hours under the conditions described in step 1.

  • Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: Harvest the cells onto glass-fiber filter mats using a cell harvester. Wash and dry the mats.

  • Data Acquisition: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Cytochrome bc₁ Complex (Complex III) Activity Assay

This spectrophotometric assay is used to determine the inhibitory potential of compounds like atovaquone against the target enzyme.[20][21]

  • Enzyme Preparation: Use purified cytochrome bc₁ complex from a source such as bovine heart mitochondria. Dilute the enzyme to a working concentration (e.g., 0.1 µM) in a suitable buffer (e.g., 50mM Tris-HCl, pH 8.0, with detergent).

  • Assay Mixture: Prepare an assay mixture in a cuvette containing phosphate buffer (100 mM, pH 7.4), EDTA (0.3 mM), and cytochrome c (80 µM).

  • Inhibitor Incubation: Add varying concentrations of the test compound (atovaquone) to the assay mixture and incubate for 2-5 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a ubiquinol analog substrate (e.g., decylubiquinol or Q₀C₁₀BrH₂).

  • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Analysis: Determine the initial reaction rates from the linear portion of the absorbance curve. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and atovaquone represent two distinct, yet effective, strategies for inhibiting Plasmodium proliferation by targeting pyrimidine biosynthesis.

  • This compound offers a highly selective, direct inhibition of DHODH with a promising preclinical profile. Its shorter half-life in animal models, however, presented a challenge for its development as a long-duration chemopreventive agent.[7]

  • Atovaquone is a clinically validated drug that acts on the mitochondrial electron transport chain, a mechanism that indirectly inhibits DHODH. It is characterized by a very long half-life, making it suitable for prophylaxis, but it is susceptible to resistance through target-site mutations.[3][10]

This comparative guide highlights the critical parameters for antimalarial drug evaluation. The provided data and protocols can serve as a valuable resource for the continued development of novel therapeutics to combat the global threat of malaria.

References

In Vivo Efficacy of DSM705 Hydrochloride in Non-Human Primates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of DSM705 hydrochloride, a novel antimalarial agent, within non-human primate models. Due to the limited publicly available data on DSM705 in primates, this document leverages data from murine models and draws comparisons with other antimalarial compounds, including the closely related dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, DSM265, and other drugs evaluated in the gold-standard Aotus monkey model.

Executive Summary

DSM705 is a potent inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite.[1] While showing promise in in vitro and murine models, specific quantitative efficacy data from non-human primate studies for this compound are not extensively reported in peer-reviewed literature. One reason for this is that despite being a late-lead candidate, its development was not advanced due to concerns about its projected human half-life for a once-monthly chemoprevention profile.[2] This guide, therefore, provides a comparative landscape using available data for DSM705 in mice, alongside more comprehensive data from other antimalarials tested in non-human primate models to offer a predictive assessment of its potential efficacy.

Mechanism of Action: DHODH Inhibition

DSM705 selectively targets the Plasmodium DHODH enzyme, which is essential for the parasite's pyrimidine synthesis and, consequently, its survival.[1] Unlike the parasite, humans can utilize a pyrimidine salvage pathway, which provides a therapeutic window. The inhibition of DHODH depletes the parasite's pyrimidine pool, arresting its proliferation.

DHODH_Inhibition_Pathway cluster_parasite Plasmodium Parasite Mitochondrion cluster_products Essential Products DHO Dihydroorotate DHODH Plasmodium DHODH DHO->DHODH OA Orotate Pyrimidines Pyrimidines (for DNA/RNA synthesis) OA->Pyrimidines Further Biosynthesis DHODH->OA UQH2 Ubihydroquinone DHODH->UQH2 UQ Ubiquinone UQ->DHODH ETC Electron Transport Chain UQH2->ETC DSM705 This compound DSM705->DHODH Inhibition

Caption: Mechanism of Action of this compound.

Comparative Efficacy Data

The following tables summarize the efficacy of DSM705 in a murine model and compare it with other antimalarial drugs tested in the Aotus monkey model.

Table 1: Efficacy of DSM705 in a Murine Model

CompoundAnimal ModelDosing RegimenEfficacy OutcomeReference
DSM705Mouse50 mg/kg, p.o. twice a day for 6 daysMaximum rate of parasite killing and full suppression of parasitemia by days 7-8.[1]

Table 2: Comparative Efficacy of Other Antimalarials in the Aotus Monkey Model

Compound/CombinationPlasmodium StrainDosing RegimenEfficacy OutcomeReference
DSM265 P. cynomolgi (simian)N/A (Enzyme Inhibition)Similar IC50 to P. falciparum and P. vivax DHODH.[3]
Artemisone + Mefloquine P. falciparum FVO10 mg/kg (Artemisone) + 5-10 mg/kg (Mefloquine), single oral doseCured infections.[4]
Artemisone + Amodiaquine P. falciparum FVO10 mg/kg/day (Artemisone) + 20 mg/kg/day (Amodiaquine), oral for 3 daysCured all infected monkeys.[4]
JPC-3210 P. falciparum FVO5 mg/kg, single oral doseCured infections, no recrudescence for at least 90 days.[5]
JPC-3210 P. vivax AMRU110 mg/kg, single oral doseCured infections, no recrudescence for at least 90 days.[5]
Artesunate (IV)P. falciparum FVO8 mg/kg for 3 daysCleared infection but all monkeys recrudesced.[6]

Experimental Protocols

General Protocol for In Vivo Antimalarial Efficacy Testing in Aotus Monkeys

This protocol is a generalized summary based on methodologies cited in studies using the Aotus monkey model.[5][6]

  • Animal Model: Adult, non-splenectomized Aotus lemurinus lemurinus monkeys are used. Animals are naive to Plasmodium infection.

  • Parasite Strain: Monkeys are inoculated intravenously with a specified number of parasitized red blood cells (e.g., 1x106 to 5x106) of a well-characterized Plasmodium falciparum (e.g., FVO, a chloroquine-resistant strain) or P. vivax strain.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. Treatment is initiated once a rising parasitemia reaches a predetermined threshold (e.g., >5,000 parasites/µL).

  • Drug Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl-methylcellulose, 10% ethanol, 10% Tween 80, and 79.5% distilled water) and administered orally via an orogastric tube at specified doses and schedules.

  • Efficacy Evaluation: Post-treatment, parasitemia is monitored daily until it becomes undetectable, and then periodically for an extended follow-up period (e.g., up to 90 days) to check for recrudescence. A cure is defined as the complete clearance of parasites with no subsequent reappearance during the follow-up period.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points post-dosing to determine the pharmacokinetic profile of the drug.

Experimental_Workflow start Select Naive Aotus Monkeys inoculation Intravenous Inoculation with Plasmodium Parasites start->inoculation monitoring1 Daily Parasitemia Monitoring inoculation->monitoring1 threshold Parasitemia > Threshold? monitoring1->threshold threshold->monitoring1 No treatment Administer DSM705 HCl or Comparator Drug (p.o.) threshold->treatment Yes monitoring2 Daily Post-Treatment Parasitemia Monitoring treatment->monitoring2 clearance Parasite Clearance? monitoring2->clearance followup Long-Term Follow-up (e.g., 90 days) clearance->followup Yes failure Treatment Failure clearance->failure No recrudescence Recrudescence? followup->recrudescence cure Cure recrudescence->cure No recrudescence->failure Yes

Caption: General workflow for antimalarial efficacy testing.

Discussion and Conclusion

While direct evidence for the efficacy of this compound in non-human primates is lacking in published literature, its potent inhibition of Plasmodium DHODH and successful parasite clearance in murine models suggest it would likely demonstrate significant antimalarial activity in primate models. The closely related compound, DSM265, which also targets DHODH, has shown efficacy against both blood and liver stages of P. falciparum and progressed to human clinical trials.[3][7] This validates DHODH as a promising target for antimalarial therapy.

Comparisons with other antimalarials in the Aotus model indicate that achieving a curative effect often requires combination therapy, especially for compounds with shorter half-lives.[4][6] Given that the development of DSM705 was halted due to concerns about its half-life for a prophylactic indication, its potential as a treatment, likely in combination with a partner drug, remains a possibility.[2] Future preclinical development of DHODH inhibitors will benefit from evaluation in the Aotus monkey model to provide crucial data on efficacy and pharmacokinetics prior to human trials.

References

Assessing the Transmission-Blocking Potential of DSM705 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to eradicate malaria hinges on the development of interventions that not only treat the clinical symptoms of the disease but also prevent its transmission from infected humans to mosquitoes. Transmission-blocking drugs are a critical component of this strategy, targeting the sexual stages (gametocytes) of the Plasmodium parasite. This guide provides a comparative assessment of the transmission-blocking potential of DSM705 hydrochloride, a promising antimalarial compound, alongside established and developmental transmission-blocking agents.

Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis

This compound is a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] Unlike their human hosts, malaria parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[2][5][6] By inhibiting DHODH, DSM705 effectively starves the parasite of the necessary building blocks for proliferation, leading to its death.[3] This mechanism is distinct from many current antimalarials and holds promise for activity against drug-resistant parasite strains.[1][3]

The rationale for its transmission-blocking potential lies in the essential role of pyrimidine synthesis for the development of the parasite within the mosquito, specifically the formation of oocysts. A related DHODH inhibitor, DSM265, has demonstrated modest activity against the formation of multinucleated oocysts, suggesting a potential class effect for DHODH inhibitors in blocking transmission.[7][8][9]

cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidines Pyrimidines Orotate->Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Parasite_Replication Parasite Replication & Survival DNA_RNA_Synthesis->Parasite_Replication DSM705 DSM705 Hydrochloride DSM705->DHODH Inhibition

Mechanism of action of this compound.

Comparative Efficacy of Transmission-Blocking Agents

The gold standard for evaluating the transmission-blocking activity of a compound is the Standard Membrane Feeding Assay (SMFA).[10][11][12][13][14] In this assay, mosquitoes are fed on a blood meal containing cultured P. falciparum gametocytes that have been exposed to the test compound. The efficacy is then determined by dissecting the mosquitoes and counting the number of oocysts that have developed on their midguts.

Table 1: In Vitro Transmission-Blocking Activity of Selected Antimalarial Compounds

CompoundTarget/Mechanism of ActionAssay TypeConcentration% Inhibition of Oocyst Intensity% Inhibition of Oocyst PrevalenceReference(s)
DSM265 DHODH inhibitorSMFANot Specified38%Not Reported[8]
Primaquine (B1584692) Unknown (multiple effects)SMFA0.25 mg/kg (in vivo dose)>90%Not Reported[15]
Methylene Blue Multiple targetsDMFA15 mg/kg (in vivo dose)Near completeNear complete[16]
Atovaquone Cytochrome bc1 complexSMFANot SpecifiedPotentPotent[17]
NITD609 (Cipargamin) PfATP4SMFA500 nM100%Not Reported[5][13][18]

Table 2: Gametocytocidal Activity of Selected Antimalarial Compounds

CompoundTarget Stage(s)IC50 (nM)Reference(s)
DSM265 No activity on early or late-stage gametocytes>10,000[7]
Primaquine All gametocyte stagesNot Reported[17]
Methylene Blue All gametocyte stages~21.9 nM (late stage)[19]
NITD609 (Cipargamin) Early and late-stage gametocytes0.5 - 1.4 nM (asexual stages)[5][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold-standard for assessing the transmission-blocking potential of antimalarial compounds.[10][11][12][13][14]

  • Gametocyte Culture: P. falciparum gametocytes are cultured in vitro to maturity (Stage V).

  • Compound Incubation: Mature gametocyte cultures are incubated with various concentrations of the test compound for a defined period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Blood Meal Preparation: The treated gametocyte culture is mixed with red blood cells and human serum to create an infectious blood meal.

  • Mosquito Feeding: A cohort of female Anopheles mosquitoes are allowed to feed on the blood meal through an artificial membrane feeder system maintained at 37°C.

  • Mosquito Maintenance: Fed mosquitoes are maintained in a controlled environment for approximately 7-10 days to allow for oocyst development.

  • Oocyst Counting: Mosquito midguts are dissected, stained (e.g., with mercurochrome), and examined under a microscope to count the number of oocysts.

  • Data Analysis: The number of oocysts in the test group is compared to the control group to determine the percentage inhibition of oocyst intensity and prevalence.

cluster_workflow Standard Membrane Feeding Assay (SMFA) Workflow Gametocyte_Culture 1. Culture P. falciparum gametocytes to Stage V Compound_Incubation 2. Incubate gametocytes with test compound Gametocyte_Culture->Compound_Incubation Blood_Meal_Prep 3. Prepare infectious blood meal Compound_Incubation->Blood_Meal_Prep Mosquito_Feeding 4. Feed Anopheles mosquitoes Blood_Meal_Prep->Mosquito_Feeding Mosquito_Maintenance 5. Maintain mosquitoes for 7-10 days Mosquito_Feeding->Mosquito_Maintenance Oocyst_Counting 6. Dissect midguts and count oocysts Mosquito_Maintenance->Oocyst_Counting Data_Analysis 7. Calculate % inhibition Oocyst_Counting->Data_Analysis

Workflow of the Standard Membrane Feeding Assay.
DHODH Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the DHODH enzyme.[5]

  • Enzyme and Substrate Preparation: Recombinant Plasmodium DHODH enzyme is purified. A reaction mixture is prepared containing a buffer, the substrate dihydroorotate, and an electron acceptor (e.g., decylubiquinone).

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme.

  • Measurement: The rate of the reaction is measured by monitoring the reduction of a chromogenic indicator dye (e.g., 2,6-dichloroindophenol) over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.

Conclusion and Future Directions

This compound, with its potent inhibition of the essential Plasmodium DHODH enzyme, represents a promising candidate for antimalarial therapy. While direct and robust evidence for its transmission-blocking potential is still emerging, preliminary data from related compounds suggest that DHODH inhibitors can interfere with parasite development in the mosquito.

Further studies, specifically quantitative Standard Membrane Feeding Assays, are required to definitively characterize the transmission-blocking efficacy of this compound. A direct comparison with leading transmission-blocking agents like primaquine and NITD609 will be crucial in determining its place in future malaria eradication strategies. The development of compounds with dual activity against both asexual blood stages and transmissible gametocytes is a key objective in malaria drug discovery, and DHODH inhibitors like DSM705 warrant continued investigation in this context.

References

Evaluating the Safety and Toxicity Profile of DSM705 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the safety and toxicity profile of DSM705 hydrochloride, a promising antimalarial candidate, with other dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, DSM265 and ganaplacide (KAF156). The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical and early clinical safety data.

Executive Summary

This compound is a pyrrole-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the malaria parasite.[1][2][3][4] A key feature of this compound is its high selectivity for the parasite enzyme over mammalian DHODHs, which forms the foundation of its favorable safety profile.[1][2][3][4] While specific quantitative toxicity data such as LD50 values are not publicly available, its potent and selective antimalarial activity has been demonstrated in preclinical models. In comparison, DSM265, another DHODH inhibitor, has undergone more extensive clinical evaluation and has shown a good safety and tolerability profile in both preclinical and human studies. Ganaplacide (KAF156), a novel antimalarial with a different mechanism of action, also demonstrates a favorable safety profile in clinical trials. This guide will delve into the available data for each compound, present it in a comparative format, and provide detailed experimental protocols for key safety and toxicity assays.

Comparative Safety and Toxicity Data

The following tables summarize the available quantitative and qualitative safety and toxicity data for this compound and its comparators.

Table 1: In Vitro and In Vivo Selectivity and Efficacy

CompoundTargetP. falciparum DHODH IC50P. vivax DHODH IC50Human DHODH InhibitionIn Vivo Efficacy (Mouse Model)Reference
This compound DHODH95 nM52 nMNo inhibitionSuppressed parasitemia at 50 mg/kg[1][3]
DSM265 DHODHPotent inhibitorPotent inhibitorExcellent selectivityEfficacious against blood and liver stages[5]
Ganaplacide (KAF156) Not DHODHPotent activityPotent activityNot applicableHigh levels of protective prophylactic efficacy[6][7]

Table 2: Preclinical and Clinical Safety Observations

CompoundPreclinical Safety FindingsClinical Safety FindingsReference
This compound High selectivity for parasite enzyme. Specific toxicology data (e.g., LD50, NOAEL) not publicly available. A Safety Data Sheet indicates no available data for acute toxicity, skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.Not yet in extensive clinical trials.[8]
DSM265 Well-tolerated in repeat-dose and cardiovascular safety studies in mice and dogs. Not mutagenic. Inactive against panels of human enzymes/receptors.Generally well-tolerated in Phase 1 and 2a studies. Excellent safety profile.[5][9][10][11][12]
Ganaplacide (KAF156) Preclinical data not detailed in the provided results.Safe and well-tolerated in Phase 2 human studies. The most common adverse events were headache and malaria. No serious adverse events were considered related to the drug.[6][7][13][14][15]

Experimental Protocols

Detailed methodologies for key safety and toxicity experiments are crucial for the interpretation and replication of results.

Acute Oral Toxicity Testing (Based on OECD Guidelines)

Acute oral toxicity studies are fundamental in determining the potential hazard of a substance after a single oral dose. The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for these studies.

  • Principle : A test substance is administered orally to a group of experimental animals at one or more dose levels. Observations of effects and mortality are made over a specified period.

  • Test Animals : Typically, rodents such as rats or mice are used.

  • Procedure (Up-and-Down Procedure - OECD 425) :

    • A single animal is dosed at a step below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • This sequential dosing continues until a specified number of reversals in outcome (survival/death) are observed.

    • The LD50 is then calculated using the maximum likelihood method.

  • Observations : Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. A gross necropsy of all animals is performed at the end of the study.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Principle : The test uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure :

    • The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay

The hERG assay is a critical in vitro study to assess the potential of a drug to cause QT interval prolongation, a risk factor for life-threatening cardiac arrhythmias.

  • Principle : The assay measures the effect of a compound on the electrical current flowing through the hERG potassium ion channels, which are expressed in a stable mammalian cell line (e.g., HEK293).

  • Procedure (Automated Patch Clamp) :

    • Cells expressing the hERG channel are cultured and prepared for electrophysiological recording.

    • A whole-cell patch-clamp configuration is established to measure the ionic current through the hERG channels.

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

    • The test compound is applied at various concentrations, and the change in the hERG current is measured.

    • The concentration at which the compound inhibits 50% of the hERG current (IC50) is determined.

Visualizations

Dihydroorotate Dehydrogenase (DHODH) Signaling Pathway

DHODH_Pathway cluster_parasite Plasmodium Parasite Carbamoyl_phosphate Carbamoyl phosphate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (DNA/RNA) UMP->Pyrimidines DHODH->Orotate Product DSM705 DSM705 HCl DSM705->DHODH Inhibition

Caption: Inhibition of Plasmodium DHODH by this compound blocks pyrimidine biosynthesis.

Experimental Workflow for Preclinical Safety and Toxicity Evaluation

Safety_Workflow cluster_workflow Preclinical Safety and Toxicity Evaluation Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Start Test Compound (e.g., DSM705 HCl) Genotoxicity Genotoxicity (Ames Test) Start->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Start->Cardiotoxicity Metabolic_Stability Metabolic Stability (Microsomes) Start->Metabolic_Stability Acute_Toxicity Acute Toxicity (LD50 Determination) Genotoxicity->Acute_Toxicity Cardiotoxicity->Acute_Toxicity Metabolic_Stability->Acute_Toxicity Repeat_Dose_Toxicity Repeat-Dose Toxicity (e.g., 28-day study) Acute_Toxicity->Repeat_Dose_Toxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose_Toxicity->Safety_Pharmacology Data_Analysis Data Analysis and Risk Assessment Safety_Pharmacology->Data_Analysis Decision Go/No-Go Decision for Clinical Development Data_Analysis->Decision

Caption: A typical workflow for the preclinical safety and toxicity evaluation of a new drug candidate.

Conclusion

This compound demonstrates a promising preclinical safety profile, primarily attributed to its high selectivity for the Plasmodium DHODH enzyme. This selectivity minimizes the potential for on-target toxicity in the human host. While comprehensive quantitative toxicity data for this compound is not yet publicly available, the available information suggests a favorable therapeutic window. In comparison, DSM265 has a more established safety profile with data from both preclinical and clinical studies supporting its tolerability. Ganaplacide (KAF156) also shows a good safety profile in clinical settings. Further preclinical toxicology studies, including the determination of No Observed Adverse Effect Levels (NOAELs) and comprehensive genotoxicity and reproductive toxicity assessments, will be crucial for the continued development of this compound and for providing a more complete and direct comparison with its alternatives. The experimental protocols and workflows provided in this guide offer a framework for conducting such essential safety evaluations.

References

Navigating the Landscape of Combination Therapies: A Guide for DSM705 Hydrochloride in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium strains necessitates the development of novel antimalarial combination therapies. DSM705 hydrochloride, a potent and selective inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), presents a promising new avenue for treatment. This guide provides a comparative framework for evaluating potential combination therapies involving DSM705, drawing on established methodologies and data from studies of similar compounds to inform future research.

Rationale for Combination Therapy with a DHODH Inhibitor

DSM705 targets the de novo pyrimidine (B1678525) biosynthesis pathway in Plasmodium, a mechanism distinct from most current antimalarials.[1][2] This unique mode of action suggests a low potential for cross-resistance with existing drugs and makes it an excellent candidate for combination therapy. The primary goals of combining DSM705 with other antimalarials are to:

  • Enhance efficacy: Achieve synergistic or additive parasite killing.

  • Delay the onset of resistance: Employ drugs with different mechanisms of action.[1]

  • Broaden the therapeutic window: Target multiple stages of the parasite lifecycle.

Case Study: Combination Therapy with a Structurally Related DHODH Inhibitor

While specific combination studies on DSM705 are not yet widely published, research on DSM265, a closely related DHODH inhibitor, in combination with the synthetic ozonide artefenomel (B605594) offers valuable insights. A single-dose study in healthy volunteers infected with Plasmodium falciparum demonstrated the safety and efficacy of this combination.[1]

Quantitative Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic parameters from the DSM265 and artefenomel combination study.[1] This data serves as a benchmark for what to expect in future DSM705 combination trials.

ParameterCohort 1 (200 mg artefenomel + 100 mg DSM265)Cohort 2 (200 mg artefenomel + 50 mg DSM265)
Pharmacokinetics
Artefenomel Cmax (ng/mL)1,280 ± 3211,230 ± 290
Artefenomel AUC0–∞ (ng·h/mL)59,200 ± 11,40056,100 ± 11,600
DSM265 Cmax (ng/mL)2,750 ± 6261,360 ± 288
DSM265 AUC0–∞ (ng·h/mL)496,000 ± 112,000258,000 ± 54,400
Pharmacodynamics
Log10 Parasite Reduction Ratio (48h)2.802.71
Parasite Clearance Half-life (h)5.175.33

Data presented as mean ± standard deviation.

The study concluded that the pharmacokinetic profiles of both compounds were similar to when administered as monotherapy, suggesting no significant drug-drug interactions.[1]

Experimental Protocols

In Vitro Synergy Assessment: Isobologram Analysis

A standard method to quantify the interaction between two drugs is the isobologram, or checkerboard, assay.

Methodology:

  • Drug Preparation: Prepare serial dilutions of this compound and the partner drug.

  • Parasite Culture: Culture asynchronous P. falciparum (e.g., 3D7 strain) in human erythrocytes.

  • Drug Combination Plate: In a 96-well plate, combine the drugs in a checkerboard format, with varying concentrations of each drug alone and in combination.

  • Incubation: Add the parasite culture to the plate and incubate for 72 hours.

  • Growth Inhibition Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) is calculated for each combination. The sum of the FICs (ΣFIC) indicates the nature of the interaction:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC ≤ 1.0: Additive

    • ΣFIC > 1.0: Antagonism

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Drug_A DSM705 Stock Serial_Dilution_A Serial Dilution of DSM705 Drug_A->Serial_Dilution_A Drug_B Partner Drug Stock Serial_Dilution_B Serial Dilution of Partner Drug Drug_B->Serial_Dilution_B Parasite_Culture P. falciparum Culture Checkerboard_Plate 96-well Plate (Checkerboard Combination) Parasite_Culture->Checkerboard_Plate Serial_Dilution_A->Checkerboard_Plate Serial_Dilution_B->Checkerboard_Plate Incubation Incubate 72h Checkerboard_Plate->Incubation Fluorescence_Reading SYBR Green I Fluorescence Reading Incubation->Fluorescence_Reading IC50_Calculation Calculate IC50s Fluorescence_Reading->IC50_Calculation FIC_Calculation Calculate ΣFIC IC50_Calculation->FIC_Calculation Interaction_Determination Determine Interaction (Synergy, Additive, Antagonism) FIC_Calculation->Interaction_Determination

In Vitro Synergy Assay Workflow
In Vivo Efficacy in a Mouse Model

The standard model for evaluating antimalarial efficacy in vivo is the P. berghei-infected mouse model.

Methodology:

  • Infection: Inoculate mice with P. berghei-infected red blood cells.

  • Treatment Groups: Randomize mice into groups: vehicle control, DSM705 monotherapy, partner drug monotherapy, and DSM705 combination therapy.

  • Drug Administration: Administer drugs orally for four consecutive days, starting 24 hours post-infection.

  • Parasitemia Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Endpoint: The primary endpoint is the mean percent suppression of parasitemia compared to the vehicle control group. Survival of the mice is also monitored.

Signaling Pathway: DHODH Inhibition

DSM705 targets the dihydroorotate dehydrogenase (DHODH) enzyme, a key component of the de novo pyrimidine biosynthesis pathway in Plasmodium. This pathway is essential for the synthesis of DNA and RNA precursors.

carbamoyl_phosphate Carbamoyl Phosphate + L-Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ATCase dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump OPRTase pyrimidines Pyrimidines (dUMP, dCTP, dTTP) ump->pyrimidines dhodh->orotate dsm705 DSM705 dsm705->dhodh Inhibition

DSM705 Mechanism of Action

By inhibiting DHODH, DSM705 effectively starves the parasite of essential building blocks for DNA replication and RNA synthesis, leading to parasite death.

Conclusion

This compound holds significant promise as a component of future antimalarial combination therapies. Its unique mechanism of action provides a strong rationale for pairing it with existing antimalarials to enhance efficacy and combat resistance. The methodologies and comparative data presented in this guide are intended to facilitate the design and interpretation of preclinical and clinical studies, ultimately accelerating the development of new, effective treatments for malaria.

References

Safety Operating Guide

Proper Disposal of DSM705 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of DSM705 hydrochloride, a pyrrole-based Dihydroorotate Dehydrogenase (DHODH) inhibitor used in antimalarial research. Due to the limited publicly available data on its specific hazard classification, a precautionary approach is recommended, treating this compound as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a fully buttoned lab coat.

Waste Segregation and Collection

Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: All materials contaminated with this compound, including unused solid compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and disposable labware (pipette tips, tubes), should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound, as recommended by its Safety Data Sheet (SDS), is through a licensed chemical destruction facility, typically involving controlled incineration.[1] Under no circumstances should this compound be disposed of down the drain. [1]

  • Waste Collection:

    • Carefully transfer all waste materials contaminated with this compound into the appropriate, designated hazardous waste container.

    • Ensure containers are made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and are in good condition with a secure, leak-proof lid.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste."

    • Identify the contents, including "this compound" and any other chemical constituents (e.g., solvents like DMSO).

    • Indicate the approximate quantities or concentrations.

    • Include the date of waste accumulation.

  • Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.

    • Do not store incompatible chemicals in close proximity.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide them with a complete and accurate description of the waste contents.

Decontamination Procedures

Equipment and Surfaces:

  • Decontaminate non-disposable equipment and surfaces that have come into contact with this compound.

  • A recommended procedure involves washing with a 70% ethanol (B145695) solution, followed by a thorough rinse with water.

  • Collect all cleaning materials (e.g., wipes) and dispose of them as solid hazardous waste.

Empty Containers:

  • Empty containers that held this compound should be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated containers.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if the spill involves a fine powder.

  • Containment and Cleanup:

    • For solid spills, gently cover with an absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills, absorb with an inert absorbent material (e.g., vermiculite (B1170534) or sand).

  • Decontamination: Decontaminate the spill area as described in the decontamination section.

  • Waste Disposal: Collect all cleanup materials in a sealed, labeled hazardous waste container.

Quantitative Data Summary

While a comprehensive, publicly available Safety Data Sheet with all GHS classifications is not readily accessible, the following table summarizes known properties of this compound.

PropertyValueSource
Chemical FormulaC₁₉H₂₀ClF₃N₆O[2]
Molecular Weight440.85 g/mol [2]
AppearanceSolid
Recommended Storage-20°C[2]
Disposal RecommendationLicensed chemical destruction plant[1]

Visual Guides for Safe Disposal

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.

Figure 1: Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_collection Segregate and Collect start Waste Generation (this compound) solid Solid Waste (e.g., contaminated PPE, powder) start->solid liquid Liquid Waste (e.g., solutions in solvents) start->liquid sharps Sharps Waste (e.g., contaminated needles) start->sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Hazardous Waste Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage disposal_request Arrange for Pickup by EHS or Licensed Contractor storage->disposal_request end Proper Disposal (e.g., Incineration) disposal_request->end

Caption: Logical workflow for the safe disposal of this compound waste.

Signaling Pathway Context: DHODH Inhibition

This compound is an inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA. The diagram below illustrates the point of intervention of DHODH inhibitors like DSM705.

Figure 2: Mechanism of Action of DHODH Inhibitors carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump dna_rna DNA and RNA Synthesis ump->dna_rna dhodh->orotate dsm705 This compound (DHODH Inhibitor) dsm705->dhodh Inhibition

Caption: Intervention point of this compound in the pyrimidine biosynthesis pathway.

References

Safeguarding Researchers: A Comprehensive Guide to Handling DSM705 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DSM705 hydrochloride, a potent antimalarial compound. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

Protection TypeRequired PPESpecifications and Best Practices
Respiratory Protection N95 or N100 Particulate RespiratorUse a NIOSH-approved respirator to protect against airborne particles. Surgical masks are not sufficient. Ensure proper fit testing and training for all users.
Eye Protection Safety GogglesWear chemical splash goggles that provide a complete seal around the eyes to protect against dust and potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double gloving is advised, especially when handling larger quantities. Change gloves every 30-60 minutes or immediately if contaminated or damaged.
Body Protection Laboratory Coat and Protective ClothingA dedicated lab coat should be worn over long-sleeved shirts and long pants. For larger-scale operations, consider disposable coveralls for added protection.
Foot Protection Closed-Toed ShoesWear non-slip, closed-toed shoes or boots to protect against spills and falling objects.

Hazard Identification and Safety Data

While comprehensive toxicological data for this compound is not fully available, the provided Safety Data Sheet (SDS) and the nature of the compound as a potent pharmaceutical agent necessitate stringent safety measures. The following table summarizes the available hazard information.

Hazard ClassificationGHS ClassificationSignal WordHazard Statement
Acute Oral Toxicity No data availableNo data availableNo data available
Skin Corrosion/Irritation No data availableNo data availableNo data available
Serious Eye Damage/Irritation No data availableNo data availableNo data available
Respiratory or Skin Sensitization No data availableNo data availableNo data available
Germ Cell Mutagenicity No data availableNo data availableNo data available
Carcinogenicity No data availableNo data availableNo data available
Reproductive Toxicity No data availableNo data availableNo data available
STOT-Single Exposure No data availableNo data availableNo data available
STOT-Repeated Exposure No data availableNo data availableNo data available

STOT: Specific Target Organ Toxicity

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup prep_weigh Weigh Compound in a Containment Enclosure prep_setup->prep_weigh handle_dissolve Dissolve Compound Using Appropriate Solvents prep_weigh->handle_dissolve handle_use Perform Experimental Procedures handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Correctly cleanup_dispose->cleanup_remove_ppe

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.